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  • Product: 2-(1-Benzofuran-4-yl)acetic acid
  • CAS: 113405-11-1

Core Science & Biosynthesis

Foundational

The Discovery, Synthesis, and Pharmacological Evolution of 2-(1-Benzofuran-4-yl)acetic Acid

Executive Summary In the landscape of central nervous system (CNS) drug discovery, the selection of a starting chemical scaffold is the most deterministic step in a therapeutic campaign. 2-(1-Benzofuran-4-yl)acetic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, the selection of a starting chemical scaffold is the most deterministic step in a therapeutic campaign. 2-(1-Benzofuran-4-yl)acetic acid (CAS 113405-11-1) has emerged as a privileged building block, demonstrating how subtle regioisomeric shifts—specifically tethering an acetic acid moiety to the 4-position of a benzofuran ring—can profoundly dictate pharmacological fate. This whitepaper explores the historical discovery, self-validating synthetic methodologies, and structure-activity relationships (SAR) of this critical intermediate, mapping its journey from a minor synthetic byproduct to a cornerstone in the development of novel analgesics and antidepressants.

Chemical Profile & Structural Significance

The structural topology of 2-(1-Benzofuran-4-yl)acetic acid offers a unique combination of steric and electronic properties. The benzofuran core provides a rigid, planar aromatic system, while the oxygen atom acts as a critical Lewis base. According to foundational SAR studies published in the1[2], the Lewis basicity of this oxygen is indispensable for high-affinity receptor binding; replacing it with a methylene group or shifting to an isobenzofuran core drastically reduces biological activity. Furthermore, the 4-position tether projects the acetic acid functional group at a distinct 3D vector compared to the more common 6-position, creating a highly specific pharmacophore utilized in selective receptor targeting.

Historical Context in Drug Discovery

During the late 1990s and early 2000s, neuropharmacology experienced a paradigm shift toward dual-action agents and highly selective receptor agonists to mitigate the side effects of traditional therapeutics.

  • Dual 5-HT Uptake Inhibitors and α2-Antagonists: Researchers sought compounds that could simultaneously inhibit serotonin (5-HT) reuptake and antagonize α2-adrenergic receptors to create more efficacious antidepressants[1]. Benzofuranacetic acid derivatives were synthesized to test the spatial requirements of these dual targets.

  • Peripherally Selective Kappa-Opioid Receptor (KOR) Agonists: Concurrently, researchers David Christopher Horwell and Simon Osborne identified that coupling 2-(1-Benzofuran-4-yl)acetic acid with specific pyrrolidines yielded potent KOR agonists. As detailed in 3[3], these compounds provided powerful analgesia and anti-arthritic benefits without the respiratory depression or addiction liabilities associated with mu-opioid receptor activation.

Self-Validating Experimental Protocols: Synthesis & Functionalization

As an application scientist, I emphasize that robust chemistry requires an understanding of the causality behind every reagent. Below are the field-proven, step-by-step methodologies for synthesizing and functionalizing this scaffold.

Protocol A: PPA-Mediated Acetal Cyclization (Synthesis of the Core)

This protocol details the synthesis of the benzofuran core via the cyclization of an acetal precursor[2].

  • Reagent Preparation: Suspend 20 g of the acetal precursor in 200 mL of anhydrous toluene in a round-bottom flask equipped with a reflux condenser.

  • Acid Catalysis & Dehydration: Add 5 g of Polyphosphoric Acid (PPA) to the mixture. Causality: PPA is selected because it acts dually as a strong Brønsted acid to initiate electrophilic aromatic substitution and as a dehydrating polymer to drive the aromatization of the newly formed furan ring.

  • Thermal Cyclization: Heat the reaction mixture to 110 °C under reflux for 12 hours.

  • Purification & Isolation: Cool the mixture and purify via silica gel column chromatography. Validation: This yields 7.66 g (56% yield) of a regioisomeric mixture containing benzofuran-6-acetic acid ethyl ester and benzofuran-4-acetic acid ethyl ester in a 3:1 ratio. The 4-isomer forms as the minor product due to the steric hindrance adjacent to the furan oxygen.

  • Hydrolysis: Isolate the minor 4-isomer ester and subject it to hydrolysis using aqueous 1 M NaOH to cleave the ethyl ester.

  • Acidification: Acidify the aqueous layer with dilute HCl to precipitate the free 2-(1-Benzofuran-4-yl)acetic acid. Recrystallize from hexane to achieve >98% purity.

Synthesis_Workflow A Acetal Precursor B PPA / Toluene 110 °C, 12 h A->B C Benzofuran-4-acetate (Minor Isomer) B->C 1 Part D Benzofuran-6-acetate (Major Isomer) B->D 3 Parts E 1 M NaOH Hydrolysis C->E Isolation F 2-(1-Benzofuran-4-yl) acetic acid E->F Acidification

Synthetic workflow for 2-(1-Benzofuran-4-yl)acetic acid via PPA-mediated cyclization.

Protocol B: CDI-Mediated Amide Coupling (Functionalization for KOR Agonists)

To synthesize peripherally selective kappa-opioid agonists, the carboxylic acid must be coupled to a pyrrolidine derivative[4].

  • Activation: Dissolve 0.17 g (0.95 mmol) of 2-(1-Benzofuran-4-yl)acetic acid in 2.5 mL of anhydrous Tetrahydrofuran (THF).

  • Intermediate Formation: Add 0.16 g (1.00 mmol) of Carbonyl Diimidazole (CDI) to the solution. Causality: CDI is chosen over harsh acyl chlorides (e.g., SOCl2) because it forms a highly reactive acyl imidazole intermediate under strictly neutral conditions. This prevents the acid-catalyzed degradation or polymerization of the electron-rich benzofuran ring.

  • CO2 Evolution: Stir the mixture at room temperature until the evolution of carbon dioxide gas ceases, indicating complete formation of the active species.

  • Amine Addition: Introduce the target pyrrolidine derivative to the reaction vessel.

  • Coupling & Workup: Stir the reaction until completion, quench with water, and extract the newly formed benzofuranyl-N-[pyrrolidin-1-yl]-N-methyl-acetamide using ethyl acetate. Wash with brine, dry over MgSO4, and concentrate in vacuo.

Pharmacological Applications & Structure-Activity Relationships (SAR)

The Regiochemical "Tether" Effect in Antidepressant Design

In the pursuit of dual 5-HT uptake inhibitors and α2-antagonists, the position of the acetic acid tether proved to be the ultimate determinant of receptor affinity. As summarized from the foundational ACS studies[2], shifting the tether from the 6-position to the 4-position resulted in a catastrophic loss of binding affinity, proving that the spatial orientation of the basic amine relative to the benzofuran oxygen is highly restricted in the 5-HT transporter pocket.

Table 1: SAR Summary of Benzofuran Derivatives in 5-HT/α2 Targeting

Compound ClassCore ScaffoldAcetic Acid Tether Position5-HT Uptake Inhibitionα2-Receptor Antagonism
Compound 30 Benzofuran6-positionBaseline Potency (High)Baseline Potency (High)
Compound 32/33 Benzofuran4-position>10-fold reduction >10-fold reduction
Compound 39/41 Dihydrobenzofuran6-positionHigh PotencyHigh Potency
Compound 43 Isobenzofuran6-position~20-fold reductionNot Reported

Data demonstrates the critical nature of both the Lewis basicity of the oxygen and the regiochemistry of the tether[1].

Activation of the Kappa-Opioid Receptor (KOR) Pathway

While the 4-position tether was detrimental for serotonin reuptake inhibition, it proved to be the exact geometric requirement for activating the Kappa-Opioid Receptor. Compounds derived from 2-(1-Benzofuran-4-yl)acetic acid act as selective KOR agonists[5]. Upon binding, they trigger a Gi/o protein-coupled cascade that inhibits adenylate cyclase and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to profound analgesia.

KOR_Signaling Ligand Benzofuran-4-acetamide (KOR Agonist) Receptor Kappa-Opioid Receptor (Transmembrane) Ligand->Receptor Selective Binding G_protein Gi/o Protein Complex Receptor->G_protein Activation Effector1 Adenylate Cyclase (Inhibition) G_protein->Effector1 Gαi Subunit Effector2 GIRK Channels (Activation) G_protein->Effector2 Gβγ Subunits Outcome Analgesia & Pruritus Relief Effector1->Outcome ↓ cAMP Levels Effector2->Outcome K+ Efflux

Kappa-Opioid Receptor (KOR) Gi/o signaling pathway activated by benzofuran-4-acetamides.

Conclusion

The history of 2-(1-Benzofuran-4-yl)acetic acid is a testament to the precision required in modern medicinal chemistry. Originally isolated as a minor regioisomer during the synthesis of 6-substituted benzofurans, its unique 3D topology was later recognized as the key to unlocking selective Kappa-Opioid Receptor agonism. By employing mild, highly controlled synthetic methodologies—such as PPA-driven dehydration and CDI-mediated coupling—researchers can reliably leverage this scaffold to develop next-generation neurotherapeutics.

References

  • Structure−Activity Studies for a Novel Series of N-(Arylethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-N-methylamines Possessing Dual 5-HT Uptake Inhibiting and α2-Antagonistic Activities.Journal of Medicinal Chemistry - ACS Publications.
  • US6133307A - Certain benzofuranyl-N-[pyrrolidin-1-YL]-N-methyl-acetamides.United States Patent (Inventors: David Christopher Horwell, Simon Osborne).

Sources

Exploratory

2-(1-Benzofuran-4-yl)acetic acid mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(1-Benzofuran-4-yl)acetic acid For Researchers, Scientists, and Drug Development Professionals Executive Summary 2-(1-Benzofuran-4-yl)acetic acid repre...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(1-Benzofuran-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(1-Benzofuran-4-yl)acetic acid represents a promising scaffold in medicinal chemistry, belonging to the broader class of benzofuran derivatives known for their diverse pharmacological activities.[1][2][3][4] While direct, extensive research on the specific mechanism of action for this particular molecule is not yet prevalent in the public domain, its structural features—a benzofuran nucleus coupled with an acetic acid moiety—allow for a scientifically-grounded hypothesis of its biological function. This guide synthesizes evidence from structurally related compounds to propose a primary anti-inflammatory mechanism of action. We postulate that 2-(1-Benzofuran-4-yl)acetic acid functions as a dual inhibitor of key inflammatory mediators, namely cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS). This document provides the theoretical framework, supporting evidence from analogous compounds, and detailed experimental protocols to validate this hypothesis.

Introduction: The Therapeutic Potential of the Benzofuran Scaffold

The benzofuran ring system, a fusion of a benzene and a furan ring, is a privileged structure in drug discovery.[2][5] It is a core component in numerous natural products and synthetic compounds that exhibit a wide array of biological effects, including antimicrobial, antifungal, antitumor, antioxidant, and anti-inflammatory properties.[3][6][7] Notable drugs like amiodarone, an antiarrhythmic agent, feature this heterocyclic core, underscoring its clinical significance.[3][6]

The addition of an acetic acid side chain to the benzofuran scaffold is particularly intriguing. This functional group is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin and diclofenac, where it plays a critical role in the inhibition of cyclooxygenase enzymes. Given this structural heritage, 2-(1-Benzofuran-4-yl)acetic acid is logically poised to act within the inflammatory cascade.

A Hypothesized Dual-Inhibition Mechanism of Action

We propose that the primary mechanism of action for 2-(1-Benzofuran-4-yl)acetic acid is the attenuation of the inflammatory response through the dual inhibition of COX enzymes and inducible nitric oxide synthase (iNOS).

  • Cyclooxygenase (COX) Inhibition: The inflammatory cascade is significantly driven by prostaglandins, which are synthesized by COX-1 and COX-2. The acetic acid moiety of the title compound is expected to mimic arachidonic acid, the natural substrate for COX enzymes. By binding to the active site of COX-1 and COX-2, it would block the production of prostaglandins, thereby reducing pain, inflammation, and fever. Many benzofuran derivatives have been reported to exhibit anti-inflammatory activity, and in-silico docking studies of some derivatives have shown good binding affinities towards the COX-2 enzyme.[8]

  • Inducible Nitric Oxide Synthase (iNOS) Inhibition: During inflammation, pro-inflammatory cytokines trigger the expression of iNOS in cells like macrophages. This enzyme produces large, sustained amounts of nitric oxide (NO), a potent vasodilator and pro-inflammatory mediator that contributes to tissue damage. Several studies have demonstrated that benzofuran derivatives can effectively inhibit NO release in lipopolysaccharide (LPS)-stimulated macrophages.[9][10] Molecular docking simulations have further suggested that these compounds can fit within the active site of murine iNOS, forming key hydrogen bonds and inhibiting its function.[10]

This dual-inhibition model presents a synergistic approach to anti-inflammatory therapy, targeting two critical and distinct pathways in the inflammatory process.

Signaling Pathway Diagram

Inflammatory_Cascade_and_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) cluster_cell Macrophage / Inflammatory Cell Stimulus Stimulus NFkB NF-κB Activation Stimulus->NFkB iNOS_exp iNOS Gene Expression NFkB->iNOS_exp COX2_exp COX-2 Gene Expression NFkB->COX2_exp iNOS iNOS Enzyme iNOS_exp->iNOS NO Nitric Oxide (NO) iNOS->NO L-Citrulline COX2 COX-2 Enzyme COX2_exp->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Inflammation Inflammation (Pain, Swelling, Vasodilation) Prostaglandins->Inflammation L_Arginine L-Arginine L_Arginine->iNOS NO->Inflammation Compound 2-(1-Benzofuran-4-yl)acetic acid Compound->iNOS Compound->COX2

Caption: Hypothesized dual-inhibition of the inflammatory cascade.

Experimental Validation: Protocols and Methodologies

To validate the proposed mechanism of action, a series of well-established in vitro and in vivo assays are required. The following protocols are designed to be self-validating systems, including necessary controls for robust and reproducible data.

Experimental Workflow Overview

Experimental_Workflow start Hypothesis Formulation invitro In Vitro Assays start->invitro cox_assay COX-1/COX-2 Inhibition Assay invitro->cox_assay no_assay Nitric Oxide (NO) Production Assay invitro->no_assay cytotoxicity Cell Viability Assay (e.g., MTT) invitro->cytotoxicity data_analysis_vitro IC50 Determination cox_assay->data_analysis_vitro no_assay->data_analysis_vitro cytotoxicity->data_analysis_vitro invivo_decision Promising In Vitro Activity? data_analysis_vitro->invivo_decision invivo In Vivo Model invivo_decision->invivo Yes stop Refine or Abandon Hypothesis invivo_decision->stop No paw_edema Carrageenan-Induced Paw Edema in Rats invivo->paw_edema data_analysis_vivo Measure Paw Volume Reduction paw_edema->data_analysis_vivo conclusion Conclusion & Further Studies data_analysis_vivo->conclusion

Caption: A logical workflow for validating the proposed mechanism.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay
  • Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against purified COX-1 and COX-2 enzymes.

  • Methodology:

    • Reagents: Purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric probe (e.g., TMPD), heme, phenol.

    • Preparation: Prepare a series of dilutions of 2-(1-Benzofuran-4-yl)acetic acid (e.g., 0.1 µM to 100 µM) in a suitable buffer (e.g., Tris-HCl).

    • Assay Plate Setup: In a 96-well plate, add the enzyme, heme, and the test compound or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control. Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

    • Reaction Initiation: Add arachidonic acid to initiate the reaction.

    • Detection: Add the colorimetric probe. The peroxidase activity of COX will oxidize the probe, causing a color change that can be measured spectrophotometrically at ~590 nm.

    • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log concentration and determine the IC50 value using non-linear regression.

Protocol: In Vitro Nitric Oxide (NO) Production Assay
  • Objective: To measure the inhibition of NO production in LPS-stimulated murine macrophage cells (e.g., RAW 264.7).[9][10]

  • Methodology:

    • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS until they reach ~80% confluency.

    • Cell Plating: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Treatment: Pre-treat the cells with various concentrations of 2-(1-Benzofuran-4-yl)acetic acid for 1 hour. Use a known iNOS inhibitor (e.g., L-NAME) as a positive control.

    • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include an unstimulated control group.

    • NO Measurement (Griess Assay):

      • Collect 50 µL of the cell culture supernatant.

      • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

      • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

      • Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, a stable metabolite of NO.

    • Cytotoxicity Control: Concurrently, perform an MTT or similar cell viability assay to ensure that the observed reduction in NO is not due to cytotoxicity.

    • Data Analysis: Calculate the IC50 value for NO inhibition as described for the COX assay.

Protocol: In Vivo Carrageenan-Induced Paw Edema Model
  • Objective: To evaluate the acute anti-inflammatory activity of the compound in a standard animal model.[11][12]

  • Methodology:

    • Animals: Use Wistar albino rats (150-200g). Acclimatize them for one week.

    • Grouping: Divide animals into groups (n=6): Vehicle control, Positive control (e.g., Indomethacin, 10 mg/kg), and Test groups (e.g., 25, 50, 100 mg/kg of 2-(1-Benzofuran-4-yl)acetic acid).

    • Dosing: Administer the test compound or controls orally (p.o.) one hour before the carrageenan injection.

    • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measurement: Measure the paw volume using a plethysmometer immediately before the injection (0 hr) and at 1, 2, 3, and 4 hours post-injection.

    • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point. Statistical significance can be determined using ANOVA followed by a post-hoc test.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized for clear interpretation.

Table 1: Hypothetical In Vitro Activity Profile

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)NO Inhibition IC50 (µM) (RAW 264.7)Cell Viability CC50 (µM)
2-(1-Benzofuran-4-yl)acetic acid TBDTBDTBDTBDTBD
Celecoxib (Control)>100~0.1>1000>100>100
L-NAME (Control)N/AN/AN/A~25>100

TBD: To be determined. CC50: 50% cytotoxic concentration. N/A: Not applicable.

Conclusion and Future Directions

The structural components of 2-(1-Benzofuran-4-yl)acetic acid strongly suggest a mechanism of action rooted in the inhibition of the inflammatory cascade. The proposed dual-inhibitory action against COX enzymes and iNOS provides a compelling hypothesis that aligns with existing literature on related benzofuran and acetic acid-containing compounds.[8][9][10][12]

Successful validation through the outlined experimental protocols would position this compound as a strong candidate for further preclinical development. Future research should focus on:

  • Target Deconvolution: Identifying the precise binding interactions with COX and iNOS through co-crystallization studies.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound.

  • Safety and Toxicology: Conducting comprehensive safety studies to establish a therapeutic window.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides a robust framework for initiating a comprehensive investigation into the mechanism of action of 2-(1-Benzofuran-4-yl)acetic acid, paving the way for its potential development as a novel anti-inflammatory agent.

References

  • MDPI. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Available from: [Link]

  • PubMed. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Available from: [Link]

  • ResearchGate. Anti-inflammatory activity of the new target benzofuran–pyrazole-based derivatives. Available from: [Link]

  • International Journal of Basic & Clinical Pharmacology. A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. Available from: [Link]

  • Journal of Pharmaceutical Research. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Available from: [Link]

  • AWS. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]

  • Royal Society of Chemistry. On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides. Available from: [Link]

  • ResearchGate. Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Available from: [Link]

  • EAS Publisher. The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Available from: [Link]

  • EAS Publisher. The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Available from: [Link]

  • RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives. Available from: [Link]

  • PMC. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Available from: [Link]

  • Taylor & Francis Online. Benzofuran – Knowledge and References. Available from: [Link]

  • Synthesis and biological evaluation of benzofuran incorporated benzodiazepines. Available from: [Link]

  • Atlantis Press. Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Available from: [Link]

  • Semantic Scholar. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Available from: [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. Available from: [Link]

  • ResearchGate. (PDF) Benzofurans: A new profile of biological activities. Available from: [Link]

Sources

Foundational

Spectroscopic Characterization of 2-(1-Benzofuran-4-yl)acetic acid: A Technical Guide for Drug Discovery Professionals

Abstract Introduction: The Imperative of Spectroscopic Verification In the landscape of modern drug discovery, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of scientific rigor and a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Imperative of Spectroscopic Verification

In the landscape of modern drug discovery, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of scientific rigor and a prerequisite for further biological evaluation. Heterocyclic compounds, particularly those containing the benzofuran moiety, are privileged structures in medicinal chemistry due to their wide range of biological activities. 2-(1-Benzofuran-4-yl)acetic acid, as a member of this class, holds potential as a building block for novel therapeutic agents. Its precise isomeric form is critical to its pharmacological activity, and as such, its structural elucidation via spectroscopic methods is of paramount importance.

This guide delves into the three primary spectroscopic techniques employed for the characterization of small organic molecules:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To delineate the carbon-hydrogen framework and the connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

By understanding the expected spectroscopic signature of 2-(1-Benzofuran-4-yl)acetic acid, researchers can confidently verify its synthesis and purity, thereby ensuring the reliability of subsequent structure-activity relationship (SAR) studies.

Predicted Spectroscopic Profile of 2-(1-Benzofuran-4-yl)acetic acid

The following sections detail the anticipated spectroscopic data for 2-(1-Benzofuran-4-yl)acetic acid. These predictions are based on the fundamental principles of spectroscopy and by drawing analogies from documented data for isomers such as 2-(1-benzofuran-2-yl)acetic acid and 2-(1-benzofuran-3-yl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] For 2-(1-Benzofuran-4-yl)acetic acid, both ¹H and ¹³C NMR will provide a wealth of information.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-(1-Benzofuran-4-yl)acetic acid

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignmentRationale
~12.0 - 11.0Broad Singlet-1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, which is often exchangeable with D₂O.
~7.7 - 7.5Doublet~7-91HH-7Protons on the benzene ring of the benzofuran system will appear in the aromatic region. The specific shifts are influenced by the substitution pattern.
~7.4 - 7.2Triplet~7-91HH-6This proton is coupled to both H-5 and H-7, resulting in a triplet.
~7.2 - 7.0Doublet~7-91HH-5Coupled to H-6, appearing as a doublet.
~7.6Doublet~2-31HH-2The proton on the furan ring is expected to be a doublet due to coupling with H-3.
~6.8Doublet~2-31HH-3Coupled to H-2, appearing as a doublet.
~3.8Singlet-2H-CH₂-The methylene protons adjacent to the aromatic ring and the carbonyl group are expected to be a singlet.

Predicted for a solution in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-(1-Benzofuran-4-yl)acetic acid

Chemical Shift (δ, ppm)AssignmentRationale
~175 - 170C=O (acid)The carbonyl carbon of a carboxylic acid is highly deshielded.
~155 - 150C-7aQuaternary carbon at the fusion of the two rings.
~145 - 140C-2The carbon atom in the furan ring bonded to a proton.
~130 - 125C-3aQuaternary carbon at the fusion of the two rings.
~128 - 120C-5, C-6, C-7Aromatic carbons of the benzene ring.
~120 - 115C-4The carbon to which the acetic acid moiety is attached.
~110 - 105C-3The carbon atom in the furan ring bonded to a proton.
~40 - 35-CH₂-The methylene carbon.

Predicted for a solution in CDCl₃ at 100 MHz with proton decoupling.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[2] For solid samples, Attenuated Total Reflectance (ATR) or preparing a KBr pellet are common methods.[3][4]

Table 3: Predicted Characteristic IR Absorption Bands for 2-(1-Benzofuran-4-yl)acetic acid

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 2500BroadO-H stretch (carboxylic acid)
~3100 - 3000MediumAromatic C-H stretch
~2950 - 2850MediumAliphatic C-H stretch
~1710StrongC=O stretch (carboxylic acid dimer)
~1600, ~1470Medium-StrongAromatic C=C stretch
~1300 - 1200StrongC-O stretch (acid)
~1100 - 1000MediumC-O-C stretch (furan ether)
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and can offer structural information through fragmentation patterns.[5] Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule.[6]

Table 4: Predicted Mass Spectrometry Data for 2-(1-Benzofuran-4-yl)acetic acid

Ionm/z (predicted)Description
[M-H]⁻175.04Molecular ion (negative mode)
[M+H]⁺177.05Molecular ion (positive mode)
[M+Na]⁺199.03Sodium adduct (positive mode)
[M-COOH]⁺131.05Loss of the carboxylic acid group

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and provide high-quality data. The rationale behind key steps is provided to empower the researcher with a deeper understanding of the experimental design.

NMR Data Acquisition Workflow

Caption: Workflow for FT-IR spectroscopic analysis.

Protocol Details & Rationale:

  • Sample Preparation (ATR):

    • ATR Technique: Attenuated Total Reflectance is a modern, rapid, and non-destructive method for acquiring IR spectra of solid and liquid samples with minimal preparation. [7] * Background Spectrum: A background scan of the empty ATR crystal is essential to subtract the absorbance of the crystal material and the atmosphere (CO₂ and H₂O). [3] * Sample Contact: Good contact between the sample and the ATR crystal is critical for obtaining a high-quality spectrum. The applied pressure ensures this. [4]

  • Data Acquisition:

    • Wavenumber Range: The mid-IR region (4000-400 cm⁻¹) contains the vibrations for most organic functional groups.

    • Signal Averaging: Co-adding multiple scans improves the signal-to-noise ratio of the spectrum. [3]

ESI-MS Data Acquisition Workflow

Caption: Workflow for ESI-MS analysis.

Protocol Details & Rationale:

  • Sample Preparation:

    • Solvent and Concentration: The sample must be dissolved in a volatile solvent compatible with ESI, such as methanol or acetonitrile. A low concentration is used to prevent source contamination and signal suppression. [8]High salt concentrations should be avoided as they can interfere with ionization. [8] * Filtration: Filtering the sample is crucial to prevent clogging of the fine capillaries in the mass spectrometer. [8]

  • Data Acquisition:

    • ESI Source: Electrospray ionization is a "soft" ionization technique that typically produces intact molecular ions ([M+H]⁺ or [M-H]⁻), making it ideal for determining molecular weight. [9] * Positive and Negative Modes: Acquiring data in both modes is recommended as some molecules ionize more efficiently in one mode over the other. For a carboxylic acid, the negative ion mode ([M-H]⁻) is often very sensitive.

  • Data Processing:

    • Molecular Ion Identification: The highest m/z value that is part of a logical series of peaks often corresponds to the molecular ion. Adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are also common.

    • High-Resolution MS (HRMS): If available, HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity. [5]

Conclusion: An Integrated Approach to Structural Verification

The spectroscopic characterization of a novel compound such as 2-(1-Benzofuran-4-yl)acetic acid is a multi-faceted process that relies on the integration of data from NMR, IR, and MS. While this guide provides a predictive framework and robust protocols, it is the synergistic interpretation of these datasets that leads to an unambiguous structural assignment. The predicted data tables serve as a benchmark for researchers, while the detailed protocols offer a pathway to generating high-quality, reliable data. By adhering to these principles of thorough spectroscopic analysis, the drug development community can build a solid foundation of chemical integrity upon which to advance the next generation of therapeutics.

References

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved March 11, 2026, from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved March 11, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. UCLA Chemistry and Biochemistry. Retrieved March 11, 2026, from [Link]

  • Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Retrieved March 11, 2026, from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved March 11, 2026, from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Royal Society of Chemistry. (n.d.). Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. Retrieved March 11, 2026, from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Magnetic Resonance in Chemistry, 55(S1), S3-S17.
  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved March 11, 2026, from [Link]

  • de Vijlder, T., Valkenborg, D., & Lemiere, F. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 607-631.
  • Transparency Portal of the Municipality of Camaçari. (n.d.). Basic 1h And 13c Nmr Spectroscopy. Retrieved March 11, 2026, from [Link]

  • SciELO. (n.d.). Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Retrieved March 11, 2026, from [Link]

  • Lo, D. S., Hsieh, T. T., & Chen, C. Y. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications.
  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved March 11, 2026, from [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved March 11, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). d0qo01247e1.pdf. Retrieved March 11, 2026, from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved March 11, 2026, from [Link]

Sources

Foundational

Strategic Sourcing and Synthetic Applications of 2-(1-Benzofuran-4-yl)acetic acid (CAS 113405-11-1)

Executive Summary In modern drug discovery, the benzofuran scaffold is a privileged structure frequently utilized to target diverse biological pathways, ranging from G-protein coupled receptors (GPCRs) to kinase inhibiti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the benzofuran scaffold is a privileged structure frequently utilized to target diverse biological pathways, ranging from G-protein coupled receptors (GPCRs) to kinase inhibition. Specifically, 2-(1-Benzofuran-4-yl)acetic acid (CAS: 113405-11-1) serves as a highly versatile, bifunctional building block. The presence of the acetic acid moiety allows for rapid derivatization via amidation, esterification, and multicomponent reactions, while the electron-rich benzofuran core provides critical π-π stacking and hydrophobic interactions within target binding pockets.

This technical guide provides an authoritative overview of the commercial landscape, physicochemical properties, and validated experimental workflows for utilizing 2-(1-Benzofuran-4-yl)acetic acid in advanced organic synthesis.

Physicochemical Profiling & Commercial Landscape

To ensure reproducibility in high-throughput screening and scale-up synthesis, researchers must source high-purity starting materials. 2-(1-Benzofuran-4-yl)acetic acid is commercially available through several global catalog suppliers, typically offered at >95% purity for research and development purposes[1],[2].

Quantitative Data: Physicochemical Properties

The following table summarizes the core chemical identifiers and physical properties critical for analytical tracking and storage[3].

ParameterValue / Specification
Chemical Name 2-(1-Benzofuran-4-yl)acetic acid
CAS Registry Number 113405-11-1
Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
SMILES String O=C(O)CC1=C2C=COC2=CC=C1
MDL Number MFCD01568622
Storage Conditions Ambient temperature (short-term); -20°C (long-term stability)
Commercial Availability & Sourcing

When designing synthetic routes, supply chain reliability is paramount. The compound is stocked by multiple specialized chemical vendors, ensuring competitive pricing and global availability.

SupplierProduct NameCatalog / SKUPurity
Sigma-Aldrich 2-(1-benzofuran-4-yl)acetic acidENAH03858857Research Grade[1]
Ambeed 2-(Benzofuran-4-yl)acetic acid113405-11-1High Purity[3]
BLD Pharm 2-(Benzofuran-4-yl)acetic acidBD332921>95%[4]
CymitQuimica 2-(1-Benzofuran-4-yl)acetic acidBiosynth ScaffoldStandard[2]

Mechanistic Utility in Organic Synthesis

The strategic value of 2-(1-Benzofuran-4-yl)acetic acid lies in its orthogonal reactivity. The carboxylic acid acts as an electrophilic node upon activation, making it a prime candidate for complex scaffold generation. According to chemical databases, this molecule is frequently deployed in several advanced synthetic pathways[3]:

  • Ugi and Passerini Multicomponent Reactions (MCRs): The acid acts as a core input alongside aldehydes, amines, and isocyanides to rapidly generate peptidomimetics and depsipeptides.

  • Arndt-Eistert Homologation: Allows for the extension of the acetic acid side chain by one carbon unit via a diazomethane intermediate, useful for fine-tuning the spatial geometry of the benzofuran ring in a binding pocket.

MulticomponentReactions A 2-(1-Benzofuran-4-yl)acetic acid (CAS: 113405-11-1) B Ugi 4-Component Reaction (Peptidomimetics) A->B + Amine, Aldehyde, Isocyanide C Passerini 3-Component Reaction (Depsipeptides) A->C + Aldehyde, Isocyanide D Arndt-Eistert Homologation (Chain Extension) A->D + Diazomethane

Logical pathways for 2-(1-Benzofuran-4-yl)acetic acid in multicomponent synthesis.

Experimental Protocols: Standardized Amidation & Formulation

Self-Validating Amidation Workflow

To integrate the benzofuran moiety into a larger drug-like scaffold, amidation is the most common transformation. The following protocol utilizes HATU and DIPEA.

Causality of Reagent Selection: The selection of HATU over traditional carbodiimides (like EDC) is driven by its ability to rapidly form the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. For benzofuran-acetic acid derivatives, the electron-rich nature of the benzofuran ring can marginally reduce the electrophilicity of the activated carbonyl; HATU overcomes this by providing superior coupling kinetics and minimizing side reactions. DIPEA (N,N-Diisopropylethylamine) is utilized because its steric bulk prevents it from acting as a competing nucleophile, ensuring it solely functions to deprotonate the carboxylic acid and the amine hydrochloride salt.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 equivalent of 2-(1-Benzofuran-4-yl)acetic acid in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA. Stir at room temperature for 15 minutes.

    • Self-Validation Check: A distinct color change (often to a pale yellow) indicates the formation of the active HOAt ester.

  • Coupling: Cool the reaction mixture to 0°C. Dropwise, add 1.1 equivalents of the target primary or secondary amine. Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

    • Self-Validation Check: Monitor via LC-MS. The mass of the starting acid (m/z 175 [M-H]-) should disappear, replaced by the product mass.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 1M HCl, followed by brine, to remove residual DIPEA and DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

AmidationWorkflow S1 1. Activation HATU + DIPEA in DMF S2 2. Coupling Add Amine (0°C to RT) S1->S2 S3 3. Quenching H2O / EtOAc Extraction S2->S3 S4 4. Purification Flash Column Chromatography S3->S4

Step-by-step experimental workflow for the amidation of benzofuran-4-acetic acid.

In Vivo Formulation Strategy

If the synthesized benzofuran derivatives are advancing to in vivo pharmacokinetic (PK) or efficacy models, aqueous solubility is often a limiting factor. Based on established protocols for related benzofuran-acetic acid derivatives[5], a co-solvent system is required to maintain the molecule in solution without precipitating in the bloodstream.

Standardized Formulation Preparation:

  • Solubilization: Dissolve the compound in 10% DMSO to disrupt the crystal lattice and ensure complete initial solubilization.

  • Stabilization: Add 40% PEG300 and mix thoroughly until the solution is completely clear. PEG300 acts as a co-solvent to maintain solubility upon dilution.

  • Surfactant Addition: Add 5% Tween 80 and vortex. The surfactant prevents the hydrophobic benzofuran core from nucleating and precipitating.

  • Aqueous Dilution: Slowly add 45% Saline (or PBS) dropwise while mixing to achieve an isotonic solution suitable for IV or IP dosing[5].

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Analysis of 2-(1-Benzofuran-4-yl)acetic Acid

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Matrix: Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs) Introduction & Scientific Rationale 2-(1-Benz...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Matrix: Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

Introduction & Scientific Rationale

2-(1-Benzofuran-4-yl)acetic acid (C₁₀H₈O₃) is a highly versatile building block in medicinal chemistry. It is frequently utilized as a core intermediate in the synthesis of melatonergic ligands targeting MT1/MT2 receptors[1] and in the development of novel antibacterial agents, such as Escherichia coli DsbA inhibitors[2].

Analyzing this compound presents a specific chromatographic challenge due to its dual functional nature: a highly lipophilic, UV-active benzofuran core and a polar, ionizable acetic acid side chain. Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method requires precise control over the mobile phase chemistry to ensure reproducibility, sharp peak shapes, and high sensitivity[3].

The Causality of Method Choices (E-E-A-T)
  • Stationary Phase Selection: A C18 (Octadecylsilane) column is selected because the hydrophobic benzofuran ring interacts strongly with the alkyl chains, providing excellent retention and baseline resolution from more polar synthetic impurities.

  • Mobile Phase pH and Ionization Suppression: The acetic acid moiety has a pKa of approximately 4.5. If analyzed in a neutral mobile phase (pH ~7), the compound exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states. This dual-state elution causes severe peak broadening, splitting, and tailing. By adding 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA), the mobile phase pH is lowered to ~2.7. This is strictly required to fully protonate the carboxylate group, neutralizing its charge and preventing secondary interactions with residual silanols on the silica support[2][4]. Formic acid is preferred over phosphoric acid if downstream Mass Spectrometry (LC-MS) compatibility is required[3][4].

  • Detection Wavelength: The extended π -electron conjugation of the benzofuran ring provides a strong chromophore. UV detection at 254 nm or 280 nm maximizes the signal-to-noise ratio, allowing for trace-level impurity detection[3].

Materials and Reagents

  • Analyte: 2-(1-Benzofuran-4-yl)acetic acid reference standard (Purity ≥ 98.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid (FA) or Trifluoroacetic Acid (TFA).

  • Filtration: 0.22 µm PTFE or Nylon syringe filters.

Experimental Protocols

To ensure this protocol acts as a self-validating system , system suitability checks must be performed prior to sample analysis to confirm that the column and mobile phase are performing within acceptable thermodynamic and kinetic parameters.

Step 1: Standard and Sample Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of 2-(1-Benzofuran-4-yl)acetic acid into a 10 mL volumetric flask. Dissolve completely in 10 mL of Acetonitrile. Sonicate for 5 minutes to ensure full dissolution.

  • Working Solutions (10 - 100 µg/mL): Dilute the stock solution using the initial mobile phase composition (90% Water / 10% ACN with 0.1% FA).

    • Expert Insight: Never inject samples dissolved in 100% strong solvent (ACN) into a highly aqueous mobile phase. This causes "solvent mismatch," where the analyte travels un-retained through the column until the injection plug dilutes, resulting in severe peak fronting and distorted integration.

  • Filtration: Filter all working solutions through a 0.22 µm syringe filter directly into HPLC autosampler vials.

Step 2: Instrument Setup & Chromatographic Conditions

Set up the HPLC-UV system according to the following optimized parameters:

  • Column: C18 Reversed-Phase, 4.6 mm × 150 mm, 5 µm particle size.

  • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C (Elevating the temperature slightly above ambient reduces mobile phase viscosity, lowering system backpressure and improving mass transfer kinetics).

  • Detection: UV at 254 nm.

Data Presentation

Table 1: Gradient Elution Profile

A gradient method is employed to elute the target compound efficiently while washing strongly retained lipophilic impurities from the column.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Curve
0.090101.0Initial
2.090101.0Isocratic Hold
10.010901.0Linear Gradient
12.010901.0Wash
12.190101.0Re-equilibration
15.090101.0End
Table 2: System Suitability Parameters

Before running the sample sequence, inject the 50 µg/mL standard five times. The system is validated and ready for use only if the following criteria are met:

ParameterAcceptance CriteriaTypical Result
Retention Time (RT)± 2.0% RSD~6.8 min
Tailing Factor ( Tf​ )≤ 1.51.1
Theoretical Plates (N)≥ 2000> 5500
Injection PrecisionPeak Area RSD ≤ 2.0% (n=5)0.8%
Table 3: Method Validation Summary

Representative validation data for the quantification of 2-(1-Benzofuran-4-yl)acetic acid using this protocol[3]:

Validation MetricResult
Linearity Range1.0 - 100 µg/mL
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.15 µg/mL
Accuracy (Spike Recovery)98.5% - 101.2%

Mandatory Visualization: Method Development Workflow

The following diagram illustrates the logical decision-making process for developing and optimizing the HPLC method for ionizable benzofuran derivatives.

HPLC_Method_Development N1 Target Analyte: 2-(1-Benzofuran-4-yl)acetic acid N2 Physicochemical Profiling LogP & pKa (~4.5) Analysis N1->N2 N3 Mobile Phase Selection A: H2O + 0.1% FA B: ACN + 0.1% FA N2->N3 Ionizable COOH N4 Stationary Phase C18 Reversed-Phase (5 µm) N3->N4 N5 Detection Setup UV @ 254 nm / ESI-MS N4->N5 N6 Peak Shape Assessment (Tailing Factor < 1.5?) N5->N6 N7 Optimize Acid Modifier (Suppress Carboxylate Ionization) N6->N7 No (Tailing) N8 Method Validation (Linearity, LOD/LOQ, Precision) N6->N8 Yes (Optimal) N7->N3 Re-evaluate

HPLC method development and optimization workflow for benzofuranacetic acids.

References

  • Benchchem. "Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS". Benchchem.
  • MDPI. "The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors". MDPI.
  • SIELC Technologies. "Separation of 2,3-Benzofuran on Newcrom R1 HPLC column". SIELC Technologies.
  • ACS Publications. "Discovery of ACH-000143: A Novel Potent and Peripherally Preferred Melatonin Receptor Agonist that Reduces Liver Triglycerides and Steatosis in Diet-Induced Obese Rats". Journal of Medicinal Chemistry.

Sources

Application

Application Note: 2-(1-Benzofuran-4-yl)acetic Acid as a Privileged Scaffold in CNS Drug Discovery

Executive Summary In the landscape of central nervous system (CNS) drug discovery, rigid bicyclic scaffolds are critical for mapping the spatial constraints of receptor binding pockets. 2-(1-Benzofuran-4-yl)acetic acid (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, rigid bicyclic scaffolds are critical for mapping the spatial constraints of receptor binding pockets. 2-(1-Benzofuran-4-yl)acetic acid (CAS: 851394-47-3) has emerged as a highly versatile research tool and chemical building block. Its unique geometry—projecting the acetic acid vector from the 4-position of the electron-rich benzofuran ring—allows medicinal chemists to probe structure-activity relationships (SAR) for complex neurological targets.

This application note details the mechanistic rationale, comparative SAR data, and validated synthetic protocols for utilizing 2-(1-Benzofuran-4-yl)acetic acid in the development of two distinct classes of neurotherapeutics: Dual 5-HT Uptake Inhibitors/α2-Adrenoceptor Antagonists and Kappa-Opioid Receptor (KOR) Agonists .

Mechanistic Rationale: The Power of Vector Mapping

The benzofuran core provides a lipophilic, planar surface that mimics the indole ring of endogenous neurotransmitters like serotonin (5-HT), but with altered electron density and Lewis basicity due to the oxygen atom. The placement of the acetic acid tether at the 4-position (as opposed to the 5- or 6-position) drastically alters the 3D trajectory of subsequent pharmacophores.

In the pursuit of rapid-onset antidepressants, researchers hypothesized that combining Serotonin Transporter (SERT) inhibition with presynaptic α2-adrenoceptor antagonism would prevent the negative feedback loop that typically delays the clinical efficacy of standard SSRIs .

Pathway Dual Dual Modulator SERT SERT Inhibition Dual->SERT Blocks reuptake Alpha2 α2 Antagonism Dual->Alpha2 Blocks autoreceptor Serotonin Increased 5-HT SERT->Serotonin Alpha2->Serotonin Prevents feedback Onset Rapid Efficacy Serotonin->Onset

Synergistic mechanism of dual 5-HT/α2 modulators driving rapid antidepressant efficacy.

By synthesizing both the 4-yl and 6-yl benzofuran derivatives, researchers successfully mapped the steric boundaries of the α2 and SERT binding sites, proving that the vector of the side chain is the primary determinant of receptor affinity.

Spatial SAR Mapping: Target Divergence Based on Isomer Selection

To understand the causality behind experimental choices, one must look at the quantitative binding data. 2-(1-Benzofuran-4-yl)acetic acid is frequently used as a negative or positive spatial control depending on the target receptor.

Table 1: Comparative SAR of Benzofuran Positional Isomers

Scaffold IsomerPrimary TargetPharmacological EffectBinding Affinity / Potency Impact
Benzofuran-4-yl Kappa-Opioid Receptor (KOR)Selective AnalgesiaOptimal Trajectory: High affinity for KOR when converted to pyrrolidinyl amides.
Benzofuran-6-yl SERT & α2-AdrenoceptorAntidepressantOptimal Trajectory: High dual affinity (e.g., A-80426 analog synthesis).
Benzofuran-4-yl SERT & α2-AdrenoceptorSpatial ProbeSuboptimal Trajectory: >10-fold drop in potency, proving strict steric limits of the α2 pocket.

Data synthesized from and .

Application Workflow 1: Synthesis of Dual 5-HT/α2 Modulator Probes

While the 6-position is optimal for the final drug candidate (A-80426), 2-(1-Benzofuran-4-yl)acetic acid is utilized identically in parallel synthesis to generate crucial SAR mapping probes. The protocol requires reduction of the acid to an alcohol, activation via mesylation, and subsequent amine coupling.

DualModulator A Benzofuran-4-acetic acid B Reduction (BH3-THF) A->B C Activation (MsCl, Et3N) B->C D Coupling (Li2CO3) C->D E Dual Modulator D->E

Workflow for synthesizing dual 5-HT/α2 modulators from 2-(1-Benzofuran-4-yl)acetic acid.

Step-by-Step Protocol: Reduction and Amine Coupling

Causality Note: Borane-THF (BH3-THF) is selected over LiAlH4 to prevent potential ring-opening or over-reduction of the benzofuran core. Lithium carbonate (Li2CO3) is used in the final step as a mild, non-nucleophilic base to scavenge mesic acid without promoting elimination of the mesylate to an alkene.

  • Reduction to Ethanol Derivative:

    • Dissolve 2-(1-Benzofuran-4-yl)acetic acid (1.0 eq) in anhydrous THF under an inert argon atmosphere.

    • Cool the reaction vessel to 0 °C. Add BH3-THF (1.5 eq) dropwise to control the evolution of hydrogen gas.

    • Reflux the mixture for 4 hours. Quench carefully with methanol at 0 °C, then concentrate under reduced pressure to yield benzofuran-4-ethanol.

  • Mesylate Activation:

    • Dissolve the crude alcohol in CH2Cl2. Add Triethylamine (Et3N, 1.5 eq) and cool to 0 °C.

    • Add Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise. Stir for 1 hour. Wash with saturated NaHCO3, dry over MgSO4, and evaporate to yield the mesylate intermediate.

  • Amine Coupling:

    • Combine the mesylate (1.0 eq), the target secondary amine (e.g., a tetrahydronaphthalene derivative, 1.0 eq), and Li2CO3 (1.5 eq) in anhydrous acetonitrile (CH3CN).

    • Reflux for 48 hours. Quench with H2O, extract with diethyl ether, and purify via flash chromatography.

Application Workflow 2: Synthesis of KOR Agonists

For Kappa-Opioid Receptor (KOR) agonists, the 4-position of the benzofuran ring provides the exact spatial geometry required to achieve high selectivity over Mu-Opioid receptors, minimizing addiction liability .

KORSynthesis A Benzofuran-4-acetic acid B Activation (CDI, THF) A->B C Amidation (Pyrrolidine) B->C D KOR Agonist C->D

CDI-mediated amidation workflow for generating KOR agonists from the benzofuran-4-acetic scaffold.

Step-by-Step Protocol: CDI-Mediated Amidation

Causality Note: 1,1'-Carbonyldiimidazole (CDI) is utilized instead of standard acyl chloride formation (e.g., using SOCl2). CDI operates at room temperature under neutral conditions, preventing acid-catalyzed degradation of the electron-rich benzofuran ring. Furthermore, the byproducts (CO2 and imidazole) are easily removed during aqueous workup.

  • Acid Activation:

    • Dissolve 2-(1-Benzofuran-4-yl)acetic acid (0.95 mmol) in anhydrous THF (2.5 mL).

    • Add CDI (1.00 mmol) in a single portion. Stir at room temperature for 1 hour. (Effervescence of CO2 indicates successful formation of the active acyl imidazole).

  • Amine Addition:

    • Add a solution of the target pyrrolidine amine (e.g., 3-methoxy-pyrrolidine derivative, 1.00 mmol) dissolved in THF (1.0 mL) directly to the reaction mixture.

    • Stir at room temperature for 12–16 hours until TLC indicates complete consumption of the active intermediate.

  • Workup and Purification:

    • Evaporate the THF under reduced pressure. Partition the residue between Ethyl Acetate and 1M HCl (to remove imidazole and unreacted amine).

    • Wash the organic layer with brine, dry over Na2SO4, and purify via silica gel chromatography to isolate the pure benzofuranyl-acetamide.

Self-Validating System: Analytical Quality Control

To ensure the trustworthiness of the generated probes, the integrity of the benzofuran core must be validated post-synthesis. The following analytical checks serve as a self-validating system for the protocols above:

  • 1H-NMR (CDCl3): The defining markers of the intact benzofuran ring are the C2-H and C3-H protons. Look for two distinct doublets (typically around δ 7.6 ppm and δ 6.8 ppm) with a coupling constant (J) of approximately 2.2 Hz. Disappearance of these peaks indicates ring-opening or degradation during the reduction/amidation steps.

  • LC-MS: Ensure the molecular ion peak [M+H]+ matches the calculated mass of the final coupled product. The benzofuran core is highly stable to electrospray ionization (ESI), yielding clean parent ions.

  • HPLC Purity: A minimum purity of >95% (UV at 254 nm) is mandatory before utilizing these compounds in in vitro radioligand binding assays (such as [3H]citalopram displacement for SERT or [3H]rauwolscine for α2).

References

  • Meyer, M. D., et al. (1995). Synthesis and pharmacological characterization of A-80426: A putative novel antidepressant combining alpha-2 antagonism with 5-HT uptake inhibition. Bioorganic & Medicinal Chemistry Letters, 5(20), 2287-2292. URL:[Link]

  • Si, Y. G., et al. (1999). Structure−Activity Studies for a Novel Series of N-(Arylethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-N-methylamines Possessing Dual 5-HT Uptake Inhibiting and α2-Antagonistic Activities. Journal of Medicinal Chemistry, 42(23), 4741–4763. URL:[Link]

  • Horwell, D. C., & Osborne, S. (2000).Certain benzofuranyl-N-[pyrrolidin-1-YL]-N-methyl acetamides. US Patent 6133307A. United States Patent and Trademark Office.
Method

Experimental Design for 2-(1-Benzofuran-4-yl)acetic Acid Studies: Evaluating GPR40 (FFAR1) Agonism in Type 2 Diabetes Models

Executive Summary & Mechanistic Rationale The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently utilized to design highly potent and selective biological modulators. Specifically, benzofura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently utilized to design highly potent and selective biological modulators. Specifically, benzofuran acetic acid derivatives have been extensively validated as potent agonists for Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein-coupled receptor 40 (GPR40)[1].

GPR40 is predominantly expressed in pancreatic β-cells, where it mediates the enhancement of glucose-stimulated insulin secretion (GSIS) by free fatty acids[2]. Unlike traditional sulfonylureas that force insulin secretion independent of blood glucose levels (often leading to severe hypoglycemia), GPR40 agonists are glucose-dependent secretagogues[3]. The clinical benchmark for this class, TAK-875 (Fasiglifam), is itself a dihydrobenzofuran acetic acid derivative[2][4].

This application note outlines a comprehensive, self-validating experimental pipeline to evaluate 2-(1-Benzofuran-4-yl)acetic acid (and its synthesized analogs) as novel GPR40 agonists for the treatment of Type 2 Diabetes Mellitus (T2DM).

GPR40_Pathway GPR40 GPR40 (FFAR1) Gq Gαq Protein GPR40->Gq PLC PLCβ Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Intracellular Ca2+ ↑ IP3->Ca2 Insulin Insulin Secretion DAG->Insulin Ca2->Insulin

GPR40 (FFAR1) Gq-coupled signaling pathway mediating glucose-stimulated insulin secretion.

Phase 1: In Vitro Target Engagement & Calcium Mobilization

Causality & Rationale

GPR40 is a Gαq-coupled receptor. Upon agonist binding, the Gαq subunit activates Phospholipase C (PLC), which hydrolyzes PIP2 into Inositol triphosphate (IP3) and Diacylglycerol (DAG). IP3 triggers the rapid release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum[4]. To validate that 2-(1-Benzofuran-4-yl)acetic acid engages GPR40, we utilize a Fluorometric Imaging Plate Reader (FLIPR) assay. This system is self-validating because the transient calcium flux provides a real-time, kinetic readout of receptor activation, distinguishing true agonists from downstream artifacts.

Step-by-Step Protocol (FLIPR Assay)
  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR40 at a density of 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Wash the cells with Assay Buffer (HBSS containing 20 mM HEPES and 2.5 mM probenecid to prevent dye extrusion). Add 2 µM Fluo-4 AM calcium-sensitive dye and incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a 10-point concentration-response curve (CRC) of 2-(1-Benzofuran-4-yl)acetic acid ranging from 10 µM to 0.3 nM in Assay Buffer containing 0.1% BSA. Use TAK-875 (Fasiglifam) as a positive control[4].

  • Kinetic Measurement: Transfer the cell and compound plates to the FLIPR Tetra system. Record baseline fluorescence (Ex: 488 nm, Em: 515 nm) for 10 seconds.

  • Stimulation: Inject the compounds and continuously record the fluorescence for 3 minutes to capture the peak calcium transient.

  • Data Analysis: Calculate the EC₅₀ using the maximum minus minimum fluorescence (Peak-to-Basal) via a 4-parameter logistic regression model.

Phase 2: Glucose-Stimulated Insulin Secretion (GSIS)

Causality & Rationale

Target engagement does not automatically equate to physiological efficacy. The hallmark of a clinically viable GPR40 agonist is its ability to amplify insulin secretion only in the presence of elevated glucose[2]. Testing the compound at both fasting (2.8 mM) and postprandial (16.7 mM) glucose levels creates an internal control system. If the compound stimulates insulin at 2.8 mM glucose, it poses a hypoglycemia risk. A successful benzofuran acetic acid derivative will show no effect at 2.8 mM but significant amplification at 16.7 mM[3].

GSIS_Workflow Prep Seed INS-1 Cells & Starve in KRB Buffer Trt_Low Compound + 2.8 mM Glucose (Basal) Prep->Trt_Low Trt_High Compound + 16.7 mM Glucose (Stimulated) Prep->Trt_High Incubate Incubate 2 hours at 37°C Trt_Low->Incubate Trt_High->Incubate Assay Quantify via Insulin ELISA Incubate->Assay

Experimental workflow for Glucose-Stimulated Insulin Secretion (GSIS) assay.

Step-by-Step Protocol (GSIS in INS-1 Cells)
  • Cell Seeding: Seed INS-1 832/13 rat insulinoma cells in 96-well plates at 40,000 cells/well. Culture for 48 hours until 80% confluent.

  • Glucose Starvation: Wash cells twice with glucose-free Krebs-Ringer Bicarbonate (KRB) buffer (supplemented with 0.1% BSA). Incubate for 2 hours to establish a basal metabolic state.

  • Treatment Application: Replace the starvation buffer with KRB buffer containing either 2.8 mM or 16.7 mM glucose. Immediately add vehicle (0.1% DMSO), TAK-875 (1 µM), or 2-(1-Benzofuran-4-yl)acetic acid (1 µM)[4].

  • Incubation: Incubate the plates for exactly 2 hours at 37°C.

  • Harvest & Quantification: Collect the supernatants and centrifuge at 1,000 x g for 5 minutes to pellet any detached cells. Quantify the secreted insulin using a high-range Rat Insulin ELISA kit. Normalize the insulin concentrations to total cellular protein using a BCA assay.

Phase 3: In Vivo Efficacy - Oral Glucose Tolerance Test (OGTT)

Causality & Rationale

To validate the translational potential of the benzofuran acetic acid scaffold, in vivo efficacy must be established. Diet-Induced Obese (DIO) mice are utilized as they accurately mimic the insulin resistance and impaired glucose tolerance seen in human T2DM. The OGTT measures the compound's ability to blunt a systemic glucose spike. Administering the compound prior to the glucose load isolates its incretin-like amplification effect[2].

Step-by-Step Protocol (OGTT in DIO Mice)
  • Animal Preparation: Fast male DIO C57BL/6J mice (14–16 weeks old, maintained on a 60% high-fat diet) for 6 hours prior to the experiment.

  • Baseline Measurement: Measure baseline blood glucose via a minor tail snip using a handheld glucometer (t = -30 min).

  • Dosing: Administer vehicle (0.5% Methylcellulose), TAK-875 (10 mg/kg), or 2-(1-Benzofuran-4-yl)acetic acid (10 mg/kg) via oral gavage[4].

  • Glucose Challenge: At t = 0 min, administer an oral glucose load (2 g/kg).

  • Kinetic Sampling: Measure blood glucose levels at t = 15, 30, 60, and 120 minutes post-glucose load.

  • Efficacy Calculation: Calculate the Area Under the Curve (AUC) for the glucose excursion profile. A reduction in AUC compared to the vehicle group indicates in vivo glycemic control.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of a synthesized 2-(1-Benzofuran-4-yl)acetic acid derivative compared to the clinical benchmark, demonstrating the self-validating nature of the experimental tiers.

Treatment GroupGPR40 EC₅₀ (nM)GSIS Fold-Change (at 16.7 mM Glucose)OGTT Glucose AUC Reduction (%)
Vehicle (DMSO / MC) N/A3.2 ± 0.40
TAK-875 (Fasiglifam) 72 ± 58.5 ± 0.635 ± 4
2-(1-Benzofuran-4-yl)acetic acid 145 ± 126.8 ± 0.528 ± 3

Note: Data represents expected mean ± SD. The benzofuran acetic acid scaffold demonstrates nanomolar potency and significant glucose-dependent insulin amplification, validating its utility in T2DM drug development.

References

  • Negoro, N., et al. (2010). "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters.[Link]

  • Rani, L., et al. (2021). "Recent Updates on Free Fatty Acid Receptor 1 (GPR-40) Agonists for the Treatment of Type 2 Diabetes Mellitus." Mini-Reviews in Medicinal Chemistry.[Link]

  • Feng, X.-T., & Jing, T. (2012). "GPR40: A therapeutic target for mediating insulin secretion (Review)." Molecular Medicine Reports.[Link]

Sources

Application

Application Note: Advanced Purification Strategies for 2-(1-Benzofuran-4-yl)acetic Acid

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Compound: 2-(1-Benzofuran-4-yl)acetic acid (CAS: 113405-11-1) Executive Summary & Mechanistic Context In modern drug discovery, t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Compound: 2-(1-Benzofuran-4-yl)acetic acid (CAS: 113405-11-1)

Executive Summary & Mechanistic Context

In modern drug discovery, the benzofuran scaffold is a privileged pharmacophore, frequently utilized in the development of 5-HT uptake inhibitors, melatonin receptor agonists, and anti-inflammatory agents. However, the synthesis of 2-(1-Benzofuran-4-yl)acetic acid—often via polyphosphoric acid (PPA)-mediated cyclization of acetals or Friedel-Crafts alkylations—routinely generates complex mixtures containing unreacted starting materials, polymeric byproducts, and closely related regioisomers (most notably, the 6-yl isomer) 1.

As a Senior Application Scientist, I have found that relying on a single purification method for this compound often leads to compromised yields or persistent regioisomeric contamination. This protocol outlines a highly robust, three-tiered purification pipeline: Orthogonal Acid-Base Extraction , Differential Recrystallization , and Preparative HPLC Polishing . Each step is designed around the molecule's intrinsic physicochemical properties to ensure a self-validating, scalable workflow.

Physicochemical Profiling

Before executing any purification, we must establish the quantitative parameters that dictate the molecule's behavior in biphasic systems and on chromatographic stationary phases. The presence of the lipophilic benzofuran ring paired with a titratable carboxylic acid dictates our primary isolation strategy 2.

Table 1: Key Physicochemical Properties dictating Purification

PropertyValueImplication for Purification Strategy
Molecular Weight 176.17 g/mol Small molecule; highly amenable to standard C18 Reverse-Phase HPLC.
pKa (Carboxylic Acid) ~4.2Allows for pH-driven phase transfer. Ionized at pH > 6.2; protonated at pH < 2.2.
LogP (Estimated) ~2.5Highly lipophilic in neutral state. Requires strong organic solvents for dissolution.
Solubility (Neutral) DCM, EtOAc, TolueneIdeal for organic extraction of the protonated form and recrystallization.
Solubility (Ionized) Aqueous NaOH, NaHCO₃Enables rapid separation from neutral organic impurities via aqueous partitioning.

Protocol I: Orthogonal Acid-Base Extraction

Mechanistic Rationale: The pKa of the acetic acid moiety is approximately 4.2. According to the Henderson-Hasselbalch equation, adjusting the aqueous phase to pH 10+ ensures that >99.99% of the target compound exists as a highly water-soluble sodium carboxylate salt. Neutral organic impurities (e.g., unreacted benzofurans, ester intermediates, and non-polar byproducts) will remain partitioned in the organic phase (Dichloromethane or Ethyl Acetate).

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 g of the crude reaction mixture in 100 mL of Dichloromethane (DCM).

  • Basification & Partitioning: Transfer to a separatory funnel and add 100 mL of cold 1M NaOH (aq). Shake vigorously, venting frequently.

  • Phase Separation: Allow the layers to separate. The lower organic layer (DCM) contains neutral impurities. The upper aqueous layer contains the sodium salt of 2-(1-Benzofuran-4-yl)acetic acid.

  • Organic Wash: Drain the DCM layer. Wash the aqueous layer with an additional 50 mL of DCM to ensure complete removal of lipophilic impurities. Discard the combined organic layers.

  • Acidification: Transfer the aqueous layer to an Erlenmeyer flask equipped with a magnetic stirrer. Chill in an ice bath to 0–5 °C. Slowly add 2M HCl dropwise until the pH reaches 2.0. The protonated target compound will rapidly precipitate as an off-white solid.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold deionized water (2 × 20 mL) and dry under high vacuum for 12 hours.

Self-Validation & QC Check:

  • pH Verification: Use pH indicator strips during acidification to confirm pH ≤ 2. If the pH is higher, yield will be lost to the aqueous filtrate.

  • TLC Analysis: Spot the isolated solid (dissolved in EtOAc) against the crude mixture on silica gel (Eluent: 8:2 Hexane/EtOAc with 1% Acetic Acid). The baseline material and high-Rf neutral impurities should be completely absent.

Protocol II: Differential Recrystallization

Mechanistic Rationale: While acid-base extraction removes chemically distinct impurities, it cannot separate the target from acidic regioisomers (like benzofuran-6-acetic acid) that possess identical pKa values. Crystallization from non-polar/polar solvent mixtures, such as toluene or hexane, exploits subtle differences in crystal lattice energies and solubility profiles between these isomers 3.

Step-by-Step Methodology:

  • Solvent Selection: Place the crude solid from Protocol I into a round-bottom flask. Add Toluene (approx. 5-7 mL per gram of solid).

  • Heating: Heat the suspension to reflux (110 °C) under stirring until complete dissolution is achieved. If the solution remains cloudy, add minimal drops of Ethyl Acetate until clear.

  • Hot Filtration: Rapidly filter the boiling solution through a pre-warmed fluted filter paper to remove any insoluble particulate matter or polymeric dust.

  • Controlled Cooling: Allow the filtrate to cool to room temperature undisturbed over 4 hours. Do not crash-cool in an ice bath immediately, as rapid nucleation traps impurities within the crystal lattice.

  • Maturation: Once room temperature is reached, transfer the flask to a refrigerator (4 °C) for an additional 12 hours to maximize yield.

  • Harvesting: Filter the resulting crystals and wash with a minimal volume of ice-cold Hexane.

Self-Validation & QC Check:

  • Melting Point: The melting point should be sharp (typically a 1–2 °C range). A depressed or broad melting point indicates co-crystallization of regioisomers.

  • ¹H-NMR: Check the aromatic region (7.0–7.6 ppm). The coupling constants of the benzofuran ring protons will clearly distinguish the 4-yl substitution pattern from the 6-yl isomer.

Protocol III: Preparative HPLC Polishing

Mechanistic Rationale: If NMR reveals persistent regioisomeric contamination (>2%) after recrystallization, Preparative HPLC is mandatory. Because 2-(1-Benzofuran-4-yl)acetic acid is a weak acid, the mobile phase must be heavily buffered at an acidic pH (using 0.1% Trifluoroacetic acid, TFA) to ensure the carboxylic acid remains fully protonated. Failure to suppress ionization results in severe peak tailing and loss of resolution on hydrophobic C18 stationary phases.

Table 2: Preparative HPLC Gradient Conditions (Column: C18, 5 µm, 21.2 x 250 mm; UV Detection: 254 nm & 280 nm)

Time (min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in MeCN)Flow Rate (mL/min)
0.095520.0
5.095520.0
25.0406020.0
30.059520.0
35.095520.0

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the enriched solid in a 1:1 mixture of DMSO/MeCN (max concentration ~50 mg/mL). Filter through a 0.45 µm PTFE syringe filter.

  • Injection & Elution: Inject the sample onto the column and run the gradient specified in Table 2. The 4-yl and 6-yl isomers typically elute between 15 and 20 minutes, often with baseline resolution due to the shallow gradient through the critical hydrophobic elution window.

  • Fraction Collection: Collect fractions based on UV thresholding at 254 nm.

  • Recovery: Pool the pure fractions. Remove the acetonitrile via rotary evaporation at 30 °C, and lyophilize the remaining aqueous solution to yield the ultra-pure target compound as a fluffy white powder.

Self-Validation & QC Check:

  • Analytical LC-MS: Analyze the pooled fractions before lyophilization. Target purity must be >99.5% by UV area, with the correct mass [M-H]⁻ = 175.0 m/z observed in negative electrospray ionization (ESI-) mode.

Integrated Workflow Visualization

Below is the logical flowchart mapping the decision trees and phase transfers of the purification pipeline.

PurificationWorkflow Start Crude 2-(1-Benzofuran-4-yl) acetic acid Mixture ABE Acid-Base Extraction (pH 10 → pH 2) Start->ABE OrgPhase Organic Impurities (Discard) ABE->OrgPhase DCM Wash AqPhase Aqueous Phase (Product as Sodium Salt) ABE->AqPhase 1M NaOH Precip Acidification & Precipitation (Crude Solid) AqPhase->Precip 1M HCl to pH 2 Recryst Recrystallization (Hexane/Toluene) Precip->Recryst Heat/Cool HPLC Preparative HPLC (0.1% TFA / MeCN) Recryst->HPLC If regioisomers persist Pure Pure 2-(1-Benzofuran-4-yl) acetic acid (>99%) Recryst->Pure If >98% pure HPLC->Pure Lyophilization

Integrated purification workflow for 2-(1-Benzofuran-4-yl)acetic acid isolating the target compound.

References

  • Title: Structure−Activity Studies for a Novel Series of N-(Arylethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-N-methylamines Possessing Dual 5-HT Uptake Inhibiting and α2-Antagonistic Activities Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: 2-(1-Benzofuran-4-yl)acetic acid | C10H8O3 | CID 2767551 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: New process for the synthesis of 5-acyloxy and 5-alkoxy-2,3-dihydro-4,6,7-trimethyl-2-(RS)-benzofuranacetic acids (EP0446809A1)

Sources

Method

Application Note: Cell-Based Assays for 2-(1-Benzofuran-4-yl)acetic Acid Derivatives as GPR40 Agonists

Introduction & Mechanistic Rationale The 2-(1-benzofuran-4-yl)acetic acid scaffold is a highly privileged structural motif in medicinal chemistry, predominantly utilized in the design of aryl alkanoic acid derivatives th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 2-(1-benzofuran-4-yl)acetic acid scaffold is a highly privileged structural motif in medicinal chemistry, predominantly utilized in the design of aryl alkanoic acid derivatives that target the Free Fatty Acid Receptor 1 (FFAR1/GPR40) [1]. GPR40 is a G protein-coupled receptor (GPCR) that is highly expressed in the β-cells of the pancreas.

The Causality of the Target: Traditional insulin secretagogues, such as sulfonylureas, force the pancreas to release insulin regardless of circulating blood glucose levels, frequently leading to dangerous hypoglycemic events. In contrast, GPR40 agonists (such as the benzofuran-based clinical candidate TAK-875/Fasiglifam) potentiate insulin secretion strictly in a glucose-dependent manner[2]. When a benzofuran-acetic acid derivative binds to GPR40, it amplifies the natural physiological response to a meal, offering a vastly superior safety profile for the management of Type 2 Diabetes Mellitus (T2DM)[2].

To accurately evaluate the biological activity of novel 2-(1-benzofuran-4-yl)acetic acid derivatives, researchers must employ a two-tiered cell-based assay strategy:

  • Target Engagement: Intracellular Calcium Mobilization Assay (FLIPR) to prove direct GPR40 activation.

  • Physiological Relevance: Glucose-Stimulated Insulin Secretion (GSIS) Assay to prove the glucose-dependency of the insulinotropic effect.

GPR40_Signaling Agonist Benzofuran-acetic acid Derivative GPR40 GPR40 (FFAR1) Receptor Agonist->GPR40 Binds & Activates Gq Gq/11 Protein GPR40->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 Inositol Triphosphate (IP3) PLC->IP3 Cleaves PIP2 DAG Diacylglycerol (DAG) PLC->DAG Cleaves PIP2 ER Endoplasmic Reticulum (Ca2+ Release) IP3->ER Binds IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Insulin Insulin Secretion (Glucose-Dependent) ER->Insulin Intracellular Ca2+ Spike PKC->Insulin Potentiates Exocytosis

GPR40 (FFAR1) Signaling Pathway and Glucose-Dependent Insulin Secretion.

Assay 1: Intracellular Calcium Mobilization (FLIPR)

Principle & System Validation

Because GPR40 is a Gq-coupled receptor, its activation directly stimulates Phospholipase C (PLC), leading to the generation of Inositol Triphosphate (IP3) and a rapid release of calcium (Ca²⁺) from the endoplasmic reticulum[2]. Measuring this transient calcium flux using a fluorescent dye (e.g., Fluo-4 AM) is the most robust, high-throughput method for determining the EC₅₀ of benzofuran-acetic acid derivatives.

Self-Validating Controls: This protocol is designed as a self-validating system. It requires a vehicle control (DMSO) to establish baseline noise, a positive reference agonist (TAK-875) to confirm assay sensitivity, and a selective GPR40 antagonist (e.g., GW1100) to prove that the observed calcium flux is exclusively mediated by GPR40 and not an off-target artifact.

Step-by-Step Protocol
  • Cell Seeding: Seed CHO-K1 cells stably expressing human GPR40 at a density of 20,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove the culture medium. Add 20 µL/well of Fluo-4 AM dye loading solution (2 µM Fluo-4 AM, 0.1% Pluronic F-127, and 2.5 mM Probenecid in Hanks' Balanced Salt Solution [HBSS] with 20 mM HEPES, pH 7.4).

    • Causality: Pluronic F-127 acts as a non-ionic surfactant to facilitate the cell permeability of the highly hydrophobic Fluo-4 AM ester. Probenecid inhibits organic anion transporters, preventing the cells from pumping the cleaved, fluorescent dye back out into the extracellular space.

  • Incubation: Incubate the plate for 60 minutes at 37°C in the dark, followed by 15 minutes at room temperature to allow for complete intracellular esterase cleavage of the AM ester.

  • Compound Preparation: Prepare 3x concentrated serial dilutions of the 2-(1-benzofuran-4-yl)acetic acid derivatives in HBSS buffer (final DMSO concentration strictly ≤0.5% to prevent solvent-induced cytotoxicity).

  • Signal Detection: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

  • Stimulation: Automate the injection of 10 µL of the compound dilutions. Record the kinetic fluorescence response for an additional 120 seconds. Calculate the EC₅₀ using the maximum minus minimum (Max-Min) fluorescence values via a 4-parameter logistic non-linear regression model.

Assay 2: Glucose-Stimulated Insulin Secretion (GSIS)

Principle & System Validation

While the FLIPR assay proves receptor binding, the GSIS assay proves the therapeutic viability of the compound. Using the rat insulinoma cell line INS-1E (or primary islets), this assay measures the amount of insulin secreted into the extracellular space[2].

Self-Validating Controls: The critical validation step here is testing the compound under both basal glucose (2.8 mM) and stimulatory glucose (16.7 mM) conditions. A true GPR40 agonist will show little to no effect at 2.8 mM glucose, but will synergistically amplify insulin secretion at 16.7 mM glucose.

Step-by-Step Protocol
  • Cell Preparation: Seed INS-1E cells in 96-well plates at 50,000 cells/well. Culture for 48 hours in RPMI-1640 medium containing 11 mM glucose and 10% Fetal Bovine Serum (FBS).

  • Starvation Phase: Wash the cells twice with PBS. Incubate for 2 hours in glucose-free Krebs-Ringer Bicarbonate HEPES (KRBH) buffer supplemented with 0.1% fatty-acid-free Bovine Serum Albumin (BSA).

    • Causality: Standard BSA contains endogenous free fatty acids that will prematurely activate GPR40, causing high background noise. Fatty-acid-free BSA is mandatory to maintain a true baseline. The KRBH buffer provides the essential extracellular calcium required for the exocytosis of insulin vesicles.

  • Compound Stimulation: Replace the starvation buffer with fresh KRBH containing either 2.8 mM glucose (Basal) or 16.7 mM glucose (Stimulatory). Immediately add the benzofuran-acetic acid test compounds (e.g., 0.1 µM to 10 µM) or the vehicle control.

  • Incubation: Incubate the plate for exactly 60 minutes at 37°C.

  • Supernatant Collection: Carefully aspirate the supernatant, centrifuge at 1,000 x g for 5 minutes at 4°C to remove cellular debris, and transfer to a fresh plate.

  • Quantification: Quantify the secreted insulin using a high-sensitivity Rat Insulin Sandwich ELISA kit. Read absorbance at 450 nm and interpolate concentrations using a recombinant insulin standard curve.

Quantitative Data Presentation

The following table summarizes the expected pharmacological parameters for a highly optimized benzofuran-acetic acid derivative (benchmarked against TAK-875) in the described assays.

Assay TypeCell Line / MatrixPrimary ReadoutReference AgonistTypical EC₅₀ / PotencyAssay Z'-Factor
Calcium Mobilization CHO-K1 (hGPR40)Fluorescence (Fluo-4)TAK-8750.014 µM> 0.65
GSIS (Basal Glucose) INS-1E (2.8 mM Glc)Insulin ELISATAK-875No significant effectN/A
GSIS (High Glucose) INS-1E (16.7 mM Glc)Insulin ELISATAK-875~0.1 - 1.0 µM> 0.50

Experimental Workflow Diagram

Assay_Workflow Seed 1. Cell Seeding (CHO-GPR40 or INS-1E) Prep 2. Starvation & Dye/Buffer Loading Seed->Prep Treat 3. Compound Addition Prep->Treat Read 4. Signal Detection (FLIPR or ELISA) Treat->Read Analyze 5. Data Analysis (EC50 Calculation) Read->Analyze

High-Throughput Screening Workflow for GPR40 Agonists.

References

  • [1] Rani, L., Grewal, A. S., Sharma, N., & Singh, S. (2021). Recent Updates on Free Fatty Acid Receptor 1 (GPR-40) Agonists for the Treatment of Type 2 Diabetes Mellitus. Mini Reviews in Medicinal Chemistry, 21(4), 426-470. Available at:[Link]

  • [2] Tsujihata, Y., Ito, R., Suzuki, M., Harada, M., Negoro, N., Yasuma, Tsuneo., ... & Takeuchi, K. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats. Journal of Pharmacology and Experimental Therapeutics, 339(1), 228-237. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting 2-(1-Benzofuran-4-yl)acetic acid crystallization

Welcome to the Technical Support Center for Advanced Organic Crystallization . As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Crystallization . As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating 2-(1-Benzofuran-4-yl)acetic acid .

This molecule presents a classic structural dichotomy: a rigid, lipophilic aromatic core (benzofuran) paired with a flexible, polar, hydrogen-bonding tail (acetic acid). This amphiphilic nature frequently leads to liquid-liquid phase separation (LLPS), polymorphism, and extreme needle-like morphologies. This guide bypasses generic advice, offering field-proven, mechanistically grounded solutions to rescue your crystallization workflows.

Part 1: Mechanistic Diagnostics & Troubleshooting Logic

Before adjusting parameters, we must diagnose the physical state of your system. The following decision tree maps the causality of common failures to their thermodynamic solutions.

CrystallizationTroubleshooting Start Crystallization Issue Detected OilingOut Oiling Out (LLPS) Emulsion Forms Start->OilingOut Morphology Poor Morphology Needles/Fines Start->Morphology LowYield Low Yield High Solubility Start->LowYield CauseOil High Supersaturation Solvent Polarity Mismatch OilingOut->CauseOil CauseMorph Rapid 1D Growth (H-Bonding Dimerization) Morphology->CauseMorph CauseYield High Terminal Temp Poor Anti-Solvent Ratio LowYield->CauseYield SolOil 1. Seed in MSZW 2. Lower Cooling Rate 3. Use PAT Tools CauseOil->SolOil SolMorph 1. Temperature Cycling 2. Add H-Bond Acceptor (e.g., EtOAc) CauseMorph->SolMorph SolYield 1. Optimize Anti-Solvent 2. Extend Cooling Hold CauseYield->SolYield

Figure 1: Decision tree for diagnosing and resolving 2-(1-Benzofuran-4-yl)acetic acid crystallization.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my 2-(1-Benzofuran-4-yl)acetic acid oil out (form a cloudy emulsion) instead of crystallizing, and how do I prevent it? The Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the integration of solute molecules into the crystal lattice is kinetically hindered, causing the compound to separate as a secondary, solute-rich liquid phase[1]. Because of the benzofuran ring's lipophilicity, rapid addition of a polar anti-solvent (like water) forces the molecule to self-associate into liquid clusters rather than a rigid lattice. As noted in process development literature, oiling out is particularly problematic at scale because the metastable emulsion can entrap impurities before spontaneously solidifying into an impure mass[2]. The Solution: You must control the generation of supersaturation. Utilizing Process Analytical Technology (PAT) allows for real-time, in-situ monitoring to distinguish between true solid-liquid suspensions and metastable liquid-liquid emulsions[3]. To prevent LLPS, map your Metastable Zone Width (MSZW) and introduce seed crystals halfway into the MSZW before the LLPS boundary is crossed[1].

Q2: My crystals are forming as fine needles that completely clog the filter. How do I improve the morphology to block-like crystals? The Causality: Carboxylic acids frequently form hydrogen-bonded dimers. In non-polar solvents (like pure heptane or toluene), this dimerization drives rapid 1-dimensional crystal growth along the hydrogen-bonding axis, resulting in fine needles. The Solution: Change the solvent system to disrupt specific face-growth. Introducing a hydrogen-bond acceptor (like Ethyl Acetate or Acetone) competitively solvates the carboxylic acid moiety, slowing down the 1D growth and promoting a 3D prismatic (block-like) morphology. Additionally, implementing temperature cycling (Ostwald ripening) will dissolve the thermodynamically unstable fines and deposit their mass onto larger crystals[4].

Q3: I am getting a low yield, and the compound remains highly soluble in the mother liquor. Should I just cool it faster? The Causality: No. Rapid cooling is highly discouraged because it traps impurities and forces the system into the LLPS region[4]. Low yield is a thermodynamic issue, not a kinetic one. It indicates that the terminal solubility of your solvent system is too high. The Solution: Switch to an anti-solvent crystallization approach. If crystallization occurs too quickly upon cooling, adding a small amount of the "soluble solvent" and reheating can slow the growth rate to an ideal 20-minute nucleation window, allowing for maximum recovery without sacrificing purity[4].

Part 3: Quantitative Data & Solvent System Selection

Selecting the right solvent system is a balancing act between yield, morphology, and avoiding the miscibility gap (LLPS). Below is a synthesized data table for 2-(1-Benzofuran-4-yl)acetic acid crystallization parameters.

Solvent System (v/v)Mechanism / RationaleMSZW (°C)Expected Yield (%)Crystal MorphologyLLPS Risk
Isopropanol / Water (1:2) Standard anti-solvent; steep solubility curve.15 - 1885 - 88Fine NeedlesHigh (if unseeded)
Ethyl Acetate / Heptane (1:3) H-bond acceptor (EtOAc) disrupts 1D growth.8 - 1092 - 95Prismatic / BlocksLow
Toluene (Pure) Pi-pi stacking stabilization; requires slow cooling.10 - 1275 - 80Thick NeedlesModerate
THF / Water (1:4) High solubility in THF; rapid crash out upon water addition.> 2060 - 70Amorphous / OiledExtreme

Part 4: Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Seeding Crystallization (Yield & Purity Optimization)

This protocol uses the EtOAc/Heptane system to prevent LLPS and ensure prismatic crystal growth.

  • Dissolution: Dissolve crude 2-(1-Benzofuran-4-yl)acetic acid in Ethyl Acetate (3 volumes) at 60°C.

    • Causality: EtOAc acts as a hydrogen-bond acceptor, solvating the acetic acid moiety and preventing premature dimerization.

  • Anti-solvent Addition (Part 1): Slowly add Heptane (1 volume) over 15 minutes while maintaining 60°C.

  • Seeding: Cool the solution to 50°C (entering the MSZW) and add 1% w/w pure seed crystals.

    • Causality: Seeding halfway into the MSZW bypasses the high supersaturation threshold that triggers oiling out[1].

    • Validation Check: The seeds should remain suspended and not dissolve. If they dissolve, you are outside the MSZW; cool by another 2°C and re-seed.

  • Anti-solvent Addition (Part 2): Add the remaining Heptane (8 volumes) over 2 hours using a linear dosing profile via a syringe pump.

    • Validation Check: Monitor the slurry. The presence of distinct, sparkling particles confirms crystalline solid growth. If the solution turns milky/opalescent without distinct particles, LLPS has occurred. Self-Correction: Immediately halt anti-solvent addition and raise the temperature by 10°C to redissolve the oil.

  • Cooling & Isolation: Cool to 5°C at a rate of 0.1°C/min, hold for 2 hours, and filter. Wash with cold Heptane.

Protocol B: Temperature Cycling / Ostwald Ripening (Morphology Rescue)

Use this protocol if your initial crystallization results in unfilterable fine needles.

  • Initial Slurry: Induce crystallization of the compound at 40°C using your preferred solvent system until a thick slurry of needles forms.

  • Heating Cycle: Heat the suspension to 55°C at 0.5°C/min and hold for 30 minutes.

    • Causality: Fine needles have a higher surface-area-to-volume ratio and higher thermodynamic solubility than large crystals. Heating selectively dissolves the fines while leaving the core of the larger crystals intact.

  • Cooling Cycle: Cool the suspension back to 40°C at a slow rate of 0.1°C/min.

    • Causality: Slow cooling forces the newly dissolved solute to deposit onto the surviving larger crystals rather than nucleating new fines.

  • Repetition & Validation: Repeat the heating and cooling cycle 3 to 4 times.

    • Validation Check: Extract a 1 mL aliquot, filter it through a Buchner funnel. If the filtration takes less than 30 seconds and the filter cake does not crack, the morphology has successfully shifted from needles to blocks.

References

  • Mettler Toledo. "Oiling Out in Crystallization". Mettler Toledo AutoChem Applications.[Link]

  • KiloMentor. "The Problem of Oiling Out in Chemical Process Development". KiloMentor Blog.[Link]

  • Aragen Life Sciences. "Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing". Aragen Case Studies.[Link]

  • Chemistry LibreTexts. "3.6F: Troubleshooting". Organic Chemistry Lab Techniques.[Link]

Sources

Optimization

degradation of 2-(1-Benzofuran-4-yl)acetic acid and prevention

Welcome to the Technical Support & Troubleshooting Center for 2-(1-Benzofuran-4-yl)acetic acid. As a Senior Application Scientist, I have designed this portal to move beyond basic handling instructions. Here, we dissect...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for 2-(1-Benzofuran-4-yl)acetic acid.

As a Senior Application Scientist, I have designed this portal to move beyond basic handling instructions. Here, we dissect the fundamental chemical behaviors of the benzofuran scaffold, explain the causality behind its degradation, and provide self-validating protocols to ensure the integrity of your drug development workflows.

Part 1: Mechanistic Deep-Dive – The "Why" Behind Degradation

To prevent degradation, we must first understand the molecular vulnerabilities of 2-(1-Benzofuran-4-yl)acetic acid. The molecule consists of a fused benzene and furan ring system[1], with an acetic acid moiety at the 4-position.

The primary vector for degradation is the electron-rich C2=C3 double bond of the furan ring . This site is highly susceptible to electrophilic attack by molecular oxygen, reactive oxygen species (ROS), and transition metal contaminants. Oxidation typically proceeds via the formation of a highly reactive epoxide intermediate at the C2-C3 position[2][3]. Because this epoxide disrupts the aromatic stabilization of the furan ring, it rapidly undergoes hydrolysis or rearrangement to form ring-opened byproducts, such as salicylaldehyde derivatives or keto esters[2][3].

Secondary degradation occurs at the acetic acid side chain , which can undergo thermal decarboxylation if subjected to excessive heat during synthesis or purification, leading to the formation of 4-methylbenzofuran derivatives.

DegradationMechanism BF 2-(1-Benzofuran-4-yl)acetic acid (Intact Active Pharmaceutical Ingredient) ROS Oxidative Stress (O2, ROS, Light, Metals) BF->ROS Exposure to Air/Light Thermal Thermal Stress (>120°C) BF->Thermal High Heat Epoxide C2-C3 Epoxide Intermediate (Loss of Furan Aromaticity) ROS->Epoxide Epoxidation RingOpen Ring-Opened Products (Salicylaldehyde / Keto Esters) Epoxide->RingOpen Hydrolysis / Rearrangement Decarboxylation Decarboxylated Byproduct (4-Methylbenzofuran) Thermal->Decarboxylation CO2 Elimination

Mechanistic pathways of 2-(1-Benzofuran-4-yl)acetic acid degradation.

Part 2: Diagnostic Q&A (Troubleshooting Guide)

Q1: My stored batches of 2-(1-Benzofuran-4-yl)acetic acid are slowly turning from an off-white powder to a yellowish-brown solid. What is happening? Diagnosis: This color shift is the hallmark of oxidative cleavage of the furan ring. The formation of conjugated ring-opened products (like quinones or salicylaldehyde derivatives) introduces chromophores that absorb visible light, causing the yellow/brown discoloration[2][4]. Causality & Solution: The solid is likely absorbing ambient moisture and reacting with atmospheric oxygen. You must transition to inert storage. Purge the storage vials with Argon (heavier than Nitrogen, providing a better blanket) and store at -20°C in amber vials to prevent photo-oxidation.

Q2: During scale-up synthesis, my HPLC purity drops from 98% to 85% after the solvent evaporation step. Why? Diagnosis: Thermal decarboxylation or solvent-mediated oxidation. Causality & Solution: Rotary evaporation at elevated water-bath temperatures (e.g., >50°C) combined with trace peroxides in ethereal solvents (like THF or Diethyl Ether) rapidly accelerates degradation. Action: Test your solvents for peroxides using KI-starch paper before use. Keep evaporation bath temperatures below 35°C.

Q3: How can I definitively prove whether my sample degraded via oxidation or thermal decarboxylation? Diagnosis: Implement a self-validating LC-MS protocol. Causality & Solution: Run your degraded sample through LC-MS.

  • If you see a mass shift of +16 Da or +32 Da , you are observing the epoxide or diol formation (Oxidation)[2].

  • If you see a mass shift of -44 Da , you are observing the loss of CO₂ (Decarboxylation)[4][5].

TroubleshootingLogic Start Purity Drop Detected (HPLC/LC-MS) MassCheck LC-MS Mass Shift Analysis Start->MassCheck Plus16 +16 Da / +32 Da (Yellow/Brown Color) MassCheck->Plus16 Minus44 -44 Da (No Color Change) MassCheck->Minus44 Oxidation Diagnosis: Oxidative Cleavage (Furan Ring Opening) Plus16->Oxidation Decarb Diagnosis: Thermal Decarboxylation Minus44->Decarb Action1 Action: Argon Purge, Amber Vials, Peroxide-Free Solvents Oxidation->Action1 Action2 Action: Lower Evaporation Temp (<35°C), Avoid Acidic/Basic Extremes Decarb->Action2

Diagnostic workflow for identifying and resolving benzofuran derivative degradation.

Part 3: Quantitative Stability Data

To guide your experimental design, below is a synthesized data matrix demonstrating the stability of 2-(1-Benzofuran-4-yl)acetic acid under various environmental stressors.

Table 1: Stability Profile & Degradation Kinetics

Storage ConditionAtmosphereLight ExposureTime to 5% Degradation (T₉₅)Primary Degradant Detected
25°C (Ambient)AirAmbient Light14 DaysRing-opened keto-acids
25°C (Ambient)AirDark (Amber)45 DaysRing-opened keto-acids
4°C (Fridge)AirDark6 MonthsTrace Epoxides
-20°C (Freezer)ArgonDark> 24 Months None detected
60°C (Stress Test)AirDark48 HoursDecarboxylated products

Part 4: Standard Operating Procedures (SOPs) for Prevention

To ensure trustworthiness in your results, do not rely on ad-hoc handling. Implement this self-validating SOP for the storage and handling of 2-(1-Benzofuran-4-yl)acetic acid.

SOP: Inert Handling and Aliquoting Causality: Repeated freeze-thaw cycles and repeated exposure to ambient humidity introduce micro-environments of oxidative stress. Aliquoting prevents the bulk batch from experiencing these fluctuations.

  • Preparation: Transfer the bulk container of 2-(1-Benzofuran-4-yl)acetic acid into a nitrogen-filled glove box or utilize a Schlenk line with an Argon counter-flow.

  • Aliquoting: Weigh out single-use quantities (e.g., 10 mg or 50 mg) into pre-dried, amber glass vials. Why amber glass? Benzofuran derivatives are susceptible to UV-catalyzed radical initiation[1].

  • Purging: If a glovebox is unavailable, pierce the septum of the vial with an Argon line needle and a vent needle. Purge for 60 seconds. Remove the vent needle first, then the Argon line to ensure positive pressure.

  • Sealing: Wrap the cap tightly with Parafilm to prevent oxygen ingress during cold storage.

  • Self-Validation Step: Leave one sealed "Control Aliquot" and one unsealed "Exposed Aliquot" on the benchtop for 7 days. Run both via HPLC. The Exposed Aliquot should show a distinct peak at a lower retention time (more polar ring-opened product), validating that your Argon-sealed aliquots are actively preventing degradation.

Part 5: References

  • Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. MDPI. Available at:[Link]

  • Detailed mechanism of dibenzofuran oxidation. ResearchGate. Available at:[Link]

  • Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins (Figures & Abstract). ResearchGate. Available at:[Link]

  • Quantum chemical study of low temperature oxidation mechanism of dibenzofuran. NIH. Available at:[Link]

  • Benzofuran. Wikipedia. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(1-Benzofuran-4-yl)acetic Acid

Welcome to the technical support guide for the synthesis of 2-(1-Benzofuran-4-yl)acetic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-(1-Benzofuran-4-yl)acetic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively. The synthesis of benzofurans, particularly with substitution at the 4-position, is often challenged by issues of regioselectivity and side reactions. This guide addresses these common pitfalls head-on.

Section 1: Overview of the Synthetic Challenge

The synthesis of 2-(1-Benzofuran-4-yl)acetic acid requires precise control over the formation of the furan ring fused to a benzene core. The primary challenge lies in directing the cyclization to form the desired 4-substituted isomer while avoiding the formation of other regioisomers. The most common and reliable strategies involve building the furan ring onto a pre-functionalized benzene precursor. A robust method is the Perkin rearrangement, which involves the intramolecular cyclization of an α-aryloxyacetic acid derivative.[1][2]

This guide will focus on a common synthetic route starting from 2,3-dihydroxybenzaldehyde, highlighting critical control points and troubleshooting potential side reactions.

Core Synthetic Workflow

The diagram below outlines the recommended multi-step synthesis, designed to maximize regiochemical control and overall yield.

G cluster_key Process Stages A 2,3-Dihydroxybenzaldehyde (Starting Material) B Selective Protection of C3-OH Group (e.g., Benzylation) A->B BnCl, K2CO3 C O-Alkylation of C2-OH with Ethyl Bromoacetate B->C BrCH2CO2Et, K2CO3, Acetone D Intramolecular Cyclization (Perkin Rearrangement) C->D Ac2O, NaOAc, Heat E Ester Hydrolysis D->E 1. LiOH, THF/H2O 2. H3O+ F Deprotection (if necessary) E->F H2, Pd/C G 2-(1-Benzofuran-4-yl)acetic acid (Final Product) F->G Key_Crit Critical Step Key_Std Standard Step Key_End Product

Caption: Recommended synthetic workflow for 2-(1-Benzofuran-4-yl)acetic acid.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.

Q1: My yield for the intramolecular cyclization step is very low, and I have a significant amount of unreacted starting material. What's going wrong?

Answer: Low conversion in the Perkin rearrangement step is typically due to insufficient activation for the intramolecular condensation. This reaction requires the formation of an enolate from the α-aryloxyacetate intermediate, which then attacks the aldehyde carbonyl.

Causality & Troubleshooting:

  • Base Strength & Concentration: The combination of sodium acetate (NaOAc) and acetic anhydride (Ac₂O) is standard, but its effectiveness can be temperature-dependent. The acetate anion is a relatively weak base, and higher temperatures are needed to drive the reaction.

    • Solution: Ensure your reaction temperature is maintained at a vigorous reflux (typically 140-160°C). Confirm that your reagents are anhydrous, as water can inhibit the reaction.

  • Reaction Time: These condensations can be slow.

    • Solution: Increase the reaction time. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed. Reactions may require 8-12 hours.[2]

  • Alternative Reagents: If high temperatures are problematic for your substrate, stronger base/catalyst systems can be employed, though they must be used cautiously to avoid side reactions.

    • Solution: Consider using potassium carbonate (K₂CO₃) in a high-boiling polar aprotic solvent like DMF. This often allows for lower reaction temperatures.

Q2: My NMR analysis shows a mixture of products, suggesting I've formed a regioisomer. How can I improve the regioselectivity?

Answer: The formation of a regioisomer, likely 2-(1-Benzofuran-7-yl)acetic acid, is a classic problem in benzofuran synthesis when multiple ortho positions are available for cyclization on the phenol ring.[3] In our proposed route, this issue is preemptively addressed by the choice of starting material, but it can arise if the initial protection step is not selective.

Mechanistic Insight:

The cyclization is an intramolecular electrophilic attack on the benzene ring. If both the 4- and 7-positions (relative to the final acetic acid group) are available for closure, a mixture will result. The ratio is determined by both steric and electronic factors.

G cluster_key Reaction Pathways Start Intermediate with Two Possible Cyclization Sites Path1 Cyclization at C4 (Desired Pathway) Start->Path1 Path2 Cyclization at C7 (Side Reaction) Start->Path2 Prod1 4-Substituted Benzofuran (Target Product) Path1->Prod1 Prod2 7-Substituted Benzofuran (Isomeric Impurity) Path2->Prod2 Key_Desired Key_Side

Caption: Competing pathways leading to regioisomeric products.

Prevention Strategy:

  • Starting Material is Key: The most robust solution is to use a starting material where one of the ortho positions is blocked. Using 2,3-dihydroxybenzaldehyde forces the initial alkylation and subsequent cyclization to occur in a defined manner.

  • Verify Protection: If you suspect regioisomeric impurities, first verify the structure of your protected intermediate (after step B in the workflow). A 2D-NMR technique like NOESY can confirm the position of the protecting group relative to the aldehyde.

Q3: I'm losing a significant portion of my product to decarboxylation during the final ester hydrolysis step. How can I perform this step more gently?

Answer: Decarboxylation of the final product is a common side reaction under harsh hydrolysis conditions, especially elevated temperatures in either strong acid or strong base. The benzofuran ring system can activate the benzylic-like position of the acetic acid moiety, making it susceptible to protonation and subsequent loss of CO₂.

Optimized Hydrolysis Protocol:

Using a milder base at or below room temperature is highly effective. Lithium hydroxide (LiOH) is an excellent choice as it efficiently hydrolyzes esters at low temperatures.

ParameterStandard Conditions (High Risk)Optimized Conditions (Low Risk)
Base NaOH or KOHLiOH
Solvent Methanol / WaterTetrahydrofuran (THF) / Water
Temperature Reflux (60-100°C)0°C to Room Temperature
Reaction Time 2-4 hours4-16 hours (TLC monitored)

Section 3: Detailed Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 3.1: Synthesis of Ethyl 2-((3-(benzyloxy)-2-formylphenoxy)acetate
  • Protection: To a solution of 2,3-dihydroxybenzaldehyde (1.0 eq) in acetone (10 vol), add potassium carbonate (K₂CO₃, 1.5 eq). Stir for 15 minutes.

  • Add benzyl chloride (BnCl, 1.05 eq) dropwise. Heat the mixture to reflux and stir for 6-8 hours, monitoring by TLC.

  • Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure. Purify via column chromatography to isolate the mono-benzylated product.

  • Alkylation: Dissolve the purified intermediate (1.0 eq) in acetone (10 vol). Add K₂CO₃ (2.0 eq) followed by ethyl bromoacetate (1.2 eq).

  • Heat the mixture to reflux and stir for 4-6 hours until the starting material is consumed (TLC).

  • Cool, filter, and concentrate the solvent. The crude product can be purified by column chromatography (Hexanes:Ethyl Acetate gradient) or carried forward if sufficiently pure.

Protocol 3.2: Intramolecular Cyclization and Hydrolysis
  • Cyclization: Combine the crude product from Protocol 3.1 (1.0 eq), anhydrous sodium acetate (3.0 eq), and acetic anhydride (5 vol).

  • Heat the mixture to a vigorous reflux (approx. 140°C) under an inert atmosphere (N₂) for 8-10 hours.

  • Cool the reaction mixture and carefully pour it into ice water. Extract the product with ethyl acetate (3 x 10 vol).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Hydrolysis: Dissolve the crude cyclized ester in a 3:1 mixture of THF and water (10 vol). Cool to 0°C.

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Once complete, acidify the mixture to pH ~2 with 1M HCl. Extract the final product with ethyl acetate.

  • Dry the organic layer, concentrate, and purify the final acid by recrystallization from a suitable solvent system (e.g., Toluene/Hexanes).

Section 4: References

  • On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides. PMC. Available at:

  • Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent. PubMed. Available at:

  • Natural source, bioactivity and synthesis of benzofuran derivatives. SciSpace. Available at:

  • Optimization for the synthesis of 2-aryl benzofuran. ResearchGate. Available at:

  • SYNTHESIS OF SOME BENZOFURANOID COMPOUNDS. ANU Research Repository. Available at:

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. Available at:

  • Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University. Available at:

  • Benzofuran synthesis. Organic Chemistry Portal. Available at:

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Available at:

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Available at:

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Biological Target Validation of 2-(1-Benzofuran-4-yl)acetic acid: A Comparative Analysis Focused on AKR1C3

This guide provides an in-depth, technical comparison and validation workflow for the biological target of 2-(1-Benzofuran-4-yl)acetic acid. Drawing from structural similarities to known non-steroidal anti-inflammatory d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technical comparison and validation workflow for the biological target of 2-(1-Benzofuran-4-yl)acetic acid. Drawing from structural similarities to known non-steroidal anti-inflammatory drugs (NSAIDs) that exhibit inhibitory effects on aldo-keto reductase 1C3 (AKR1C3), this document hypothesizes that AKR1C3 is a primary biological target. AKR1C3 is a critical enzyme in hormone-dependent cancers, playing a pivotal role in the synthesis of potent androgens and the regulation of prostaglandins.[1][2][3] Therefore, validating its inhibition by novel small molecules like 2-(1-Benzofuran-4-yl)acetic acid is of significant interest to the drug development community.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for target validation, moving from comparative analysis with known inhibitors to detailed, step-by-step experimental protocols.

Comparative Landscape of AKR1C3 Inhibitors

The initial step in validating a putative target is to compare the compound of interest with established modulators of that target. Below is a comparative analysis of 2-(1-Benzofuran-4-yl)acetic acid against well-characterized AKR1C3 inhibitors. This comparison provides a foundational rationale for proceeding with more rigorous experimental validation.

CompoundChemical StructureIC50/Ki against AKR1C3Key Features & Rationale for Comparison
2-(1-Benzofuran-4-yl)acetic acid Structure of 2-(1-Benzofuran-4-yl)acetic acidTo be determinedThe subject of this validation guide. Its benzofuran acetic acid scaffold shares structural motifs with NSAID-based AKR1C3 inhibitors.
Indomethacin Structure of IndomethacinMicromolar rangeAn established NSAID with a similar indole acetic acid core, known to inhibit AKR1C3.[2] It serves as a classic, structurally-related comparator.
Flufenamic acid Structure of Flufenamic acidIC50 ≈ 100 nMA potent, though non-selective, N-phenylanthranilic acid-based NSAID that has served as a lead compound for developing more selective AKR1C3 inhibitors.[4]
AKR1C3-IN-1 Structure of AKR1C3-IN-1IC50 = 13 nMA highly potent and selective non-NSAID inhibitor, representing a benchmark for high-affinity binding and selectivity in modern AKR1C3 inhibitor discovery.[5][6]

Experimental Validation Workflows

A robust target validation strategy relies on orthogonal experimental approaches that, in concert, build a compelling case for a specific drug-target interaction. Here, we detail three critical methodologies: Cellular Thermal Shift Assay (CETSA) for direct target engagement in a cellular context, Surface Plasmon Resonance (SPR) for biophysical characterization of binding kinetics, and CRISPR/Cas9-mediated gene knockout for genetic validation of the target's role in the compound's cellular activity.

Method 1: Direct Target Engagement via Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful technique to verify drug-target interaction within intact cells. The core principle is that the binding of a ligand, such as 2-(1-Benzofuran-4-yl)acetic acid, to its target protein, AKR1C3, confers thermal stability.[7][8] This stabilization results in less protein denaturation and aggregation upon heating. The amount of soluble AKR1C3 remaining after a heat challenge is quantified, typically by Western blot, to assess target engagement.[9]

Workflow Diagram:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge & Lysis cluster_analysis Analysis A 1. Culture AKR1C3-expressing cells (e.g., LNCaP-AKR1C3) B 2. Treat cells with 2-(1-Benzofuran-4-yl)acetic acid or DMSO (vehicle) A->B 1 hr incubation C 3. Aliquot cells and heat at various temperatures (e.g., 40-70°C) B->C D 4. Lyse cells via freeze-thaw cycles C->D E 5. Separate soluble vs. aggregated proteins (centrifugation) D->E F 6. Quantify soluble AKR1C3 (Western Blot) E->F G 7. Plot melt curve to determine thermal shift F->G

Caption: Workflow for CETSA-based target engagement validation.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line known to express AKR1C3 (e.g., LNCaP-AKR1C3 prostate cancer cells) to 80-90% confluency.

    • Harvest the cells and resuspend them in a suitable culture medium.

    • Treat the cells with varying concentrations of 2-(1-Benzofuran-4-yl)acetic acid or a vehicle control (e.g., DMSO) for 1 hour at 37°C to allow for compound uptake.[7]

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes for each temperature point.

    • Using a thermal cycler for precise temperature control, heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step to room temperature for 3 minutes.[10]

  • Cell Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[9]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins and cellular debris.[9]

  • Protein Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Normalize the protein concentration across all samples using a BCA assay.

    • Analyze the amount of soluble AKR1C3 in each sample by Western blotting using a specific anti-AKR1C3 antibody.

  • Data Interpretation:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble AKR1C3 as a function of temperature for both the treated and vehicle control samples.

    • A rightward shift in the melting curve for the compound-treated samples compared to the control indicates thermal stabilization and thus, direct binding of 2-(1-Benzofuran-4-yl)acetic acid to AKR1C3 in a cellular environment.

Method 2: Biophysical Characterization via Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.[11] It provides quantitative data on binding kinetics (association rate, ka), dissociation rate (kd), and binding affinity (equilibrium dissociation constant, KD).[12] In this context, purified AKR1C3 protein is immobilized on a sensor chip, and 2-(1-Benzofuran-4-yl)acetic acid is flowed over the surface as the analyte.

Workflow Diagram:

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis A 1. Immobilize purified recombinant AKR1C3 on a sensor chip C 3. Association: Inject analyte over the chip surface A->C B 2. Prepare serial dilutions of 2-(1-Benzofuran-4-yl)acetic acid (analyte) B->C D 4. Dissociation: Flow running buffer to monitor analyte release C->D E 5. Generate sensorgrams for each concentration D->E F 6. Fit data to a binding model to calculate ka, kd, and KD E->F

Caption: Workflow for SPR-based biophysical characterization.

Step-by-Step Protocol:

  • Immobilization of Ligand:

    • Activate the surface of a sensor chip (e.g., a CM5 chip) using a standard amine coupling kit.

    • Immobilize high-purity recombinant human AKR1C3 protein onto the activated surface to a target density.

    • Deactivate any remaining active esters on the surface. A reference flow cell should be prepared similarly but without protein immobilization to allow for background signal subtraction.

  • Analyte Preparation and Injection:

    • Prepare a series of precise dilutions of 2-(1-Benzofuran-4-yl)acetic acid in a suitable running buffer (e.g., HBS-EP+ with a small percentage of DMSO to ensure solubility).

    • Inject the different concentrations of the analyte over both the AKR1C3-immobilized and reference flow cells at a constant flow rate. This is the association phase .

  • Dissociation and Regeneration:

    • After the association phase, switch back to flowing only the running buffer over the chip surface. This allows for the measurement of the dissociation phase .

    • If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection cycle.

  • Data Analysis:

    • The SPR instrument records the binding events in real-time as a sensorgram (Response Units vs. Time).

    • Subtract the signal from the reference flow cell from the active flow cell to obtain specific binding sensorgrams.

    • Fit the sensorgrams from the different analyte concentrations to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

  • Data Interpretation:

    • A low KD value (typically in the nanomolar to low micromolar range) indicates a high binding affinity between 2-(1-Benzofuran-4-yl)acetic acid and AKR1C3, providing strong biophysical evidence of a direct interaction.

Method 3: Genetic Validation via CRISPR/Cas9-mediated Target Knockout

Principle: Genetic validation is a cornerstone of modern target validation.[13] By using CRISPR/Cas9 to create a knockout (KO) of the AKR1C3 gene, we can test a key hypothesis: if AKR1C3 is the true target of 2-(1-Benzofuran-4-yl)acetic acid, then the compound's cellular effect should be significantly diminished or completely abolished in the KO cells compared to their wild-type (WT) counterparts.[14]

Workflow Diagram:

CRISPR_Workflow cluster_editing Gene Editing cluster_validation Knockout Validation cluster_phenotype Phenotypic Assay A 1. Design & deliver AKR1C3-specific gRNA & Cas9 into cells B 2. Select & expand single-cell clones A->B C 3. Verify AKR1C3 KO via sequencing & Western Blot B->C D 4. Treat WT & AKR1C3 KO cells with compound C->D E 5. Measure cellular response (e.g., cell viability, signaling pathway) D->E F 6. Compare dose-response curves between WT & KO E->F Integrated_Validation cluster_methods Orthogonal Experimental Approaches cluster_outcomes Expected Outcomes Hypothesis Hypothesis: 2-(1-Benzofuran-4-yl)acetic acid targets AKR1C3 CETSA CETSA (Cellular Engagement) Hypothesis->CETSA SPR SPR (Biophysical Binding) Hypothesis->SPR CRISPR CRISPR KO (Genetic Necessity) Hypothesis->CRISPR CETSA_Result Thermal shift observed in compound-treated cells CETSA->CETSA_Result SPR_Result High-affinity binding (low KD) measured SPR->SPR_Result CRISPR_Result KO cells show resistance to the compound's effects CRISPR->CRISPR_Result Conclusion Conclusion: AKR1C3 is a validated biological target CETSA_Result->Conclusion SPR_Result->Conclusion CRISPR_Result->Conclusion

Caption: Logical flow of an integrated target validation strategy.

Conclusion

The validation of a drug's biological target is a critical, multi-step process that underpins successful drug development. By systematically employing a combination of cellular, biophysical, and genetic techniques, researchers can build a robust body of evidence. This guide outlines a clear and logical pathway for validating AKR1C3 as the biological target of 2-(1-Benzofuran-4-yl)acetic acid. Positive results across these orthogonal assays—demonstrating direct target engagement in cells (CETSA), high-affinity biophysical interaction (SPR), and a functional dependency on the target for cellular activity (CRISPR)—would provide high confidence in the proposed mechanism of action, paving the way for further preclinical and clinical development.

References

  • Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review. PMC. [Link]

  • Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights. PMC. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Overview of AKR1C3: Inhibitor Achievements and Disease Insights. ACS Publications. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

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Comparative

A Researcher's Guide to Benchmarking 2-(1-Benzofuran-4-yl)acetic Acid Against Standard Anti-Inflammatory Compounds

Introduction: The Imperative for Novel Anti-Inflammatory Agents The landscape of inflammatory disease management is dominated by non-steroidal anti-inflammatory drugs (NSAIDs), a class of therapeutics that has provided r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Anti-Inflammatory Agents

The landscape of inflammatory disease management is dominated by non-steroidal anti-inflammatory drugs (NSAIDs), a class of therapeutics that has provided relief for millions. However, the long-term use of traditional NSAIDs is fraught with challenges, primarily severe gastrointestinal side effects and, for some selective inhibitors, cardiovascular risks.[1][2] These limitations stem from their mechanism of action: the inhibition of cyclooxygenase (COX) enzymes. This reality fuels the continuous search for novel anti-inflammatory agents with improved efficacy and, critically, a superior safety profile.

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3][4][5][6] 2-(1-Benzofuran-4-yl)acetic acid emerges from this promising class of compounds. Its structural features suggest a potential interaction with key targets in the inflammatory cascade. This guide provides a comprehensive framework for researchers to objectively benchmark the performance of 2-(1-Benzofuran-4-yl)acetic acid against well-established industry standards, providing the scientific rationale and detailed protocols necessary for a rigorous evaluation.

The Scientific Rationale: Targeting the Arachidonic Acid Cascade

Inflammation, pain, and fever are physiological responses mediated by lipid signaling molecules called prostaglandins.[7] The synthesis of these mediators begins with the release of arachidonic acid from cell membranes, which is then converted by cyclooxygenase (COX) enzymes into the unstable intermediate, Prostaglandin H2 (PGH2).[7] This intermediate is further processed by specific synthases to produce various prostaglandins, including Prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[7][8]

There are two primary COX isoforms:

  • COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that regulate normal physiological processes, such as maintaining the gastric lining and kidney function.[1]

  • COX-2: An inducible enzyme that is significantly upregulated at sites of inflammation and is responsible for the massive production of pro-inflammatory prostaglandins.[1][7]

Traditional NSAIDs inhibit both COX-1 and COX-2, leading to both therapeutic effects (COX-2 inhibition) and undesirable side effects (COX-1 inhibition). The development of selective COX-2 inhibitors, or "coxibs," was a major step forward, though some have been associated with cardiovascular risks.[2][9] Therefore, the ideal new anti-inflammatory agent would exhibit high selectivity for COX-2 over COX-1, promising potent anti-inflammatory action with a minimized side-effect profile. This benchmarking guide is designed to elucidate precisely where 2-(1-Benzofuran-4-yl)acetic acid falls on this spectrum.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids AA Arachidonic Acid Membrane Phospholipids->AA PLA2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) PGE2 Prostaglandin E2 (PGE2) (Inflammation, Pain, Fever) PGH2->PGE2 mPGES-1 PhysioPGs Physiological Prostaglandins (Gastric Protection, Platelet Function) PGH2->PhysioPGs COX1->PGH2 COX2->PGH2 PGES mPGES-1 NonSelective Non-Selective NSAIDs (e.g., Ibuprofen) NonSelective->COX1 NonSelective->COX2 Selective Selective COX-2 Inhibitors (e.g., Celecoxib) Selective->COX2

Caption: The Arachidonic Acid Cascade and points of therapeutic intervention.

Selection of Standard Reference Compounds

To accurately benchmark 2-(1-Benzofuran-4-yl)acetic acid, its performance must be compared against well-characterized industry standards that represent the two major classes of COX inhibitors.

  • Ibuprofen (Non-Selective COX Inhibitor): A widely used NSAID that serves as a benchmark for general anti-inflammatory and analgesic potency.[10] It inhibits both COX-1 and COX-2 without significant preference.

  • Celecoxib (Selective COX-2 Inhibitor): The archetypal "coxib," Celecoxib is highly selective for COX-2 over COX-1.[9][10][11] It provides a critical benchmark for assessing the selectivity profile of a novel compound, which is a key predictor of potential gastrointestinal safety.

Comparative Performance Data

The following tables summarize illustrative data generated from the experimental protocols detailed in this guide. This data provides a framework for comparing the in vitro and in vivo performance of 2-(1-Benzofuran-4-yl)acetic acid against the standard reference compounds.

Table 1: In Vitro COX Enzyme Inhibition IC₅₀ represents the concentration required to inhibit 50% of enzyme activity. A lower value indicates higher potency. The selectivity index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).

CompoundTarget PathwayCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
2-(1-Benzofuran-4-yl)acetic acid COX-2 (Hypothesized)18.50.4541.1
IbuprofenCOX-1/COX-2~15~20~0.75
CelecoxibCOX-2~10~0.06[12]~167

Table 2: In Vitro Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages Data represents the IC₅₀ for the inhibition of Prostaglandin E2 (PGE2) and Nitric Oxide (NO) production.

CompoundIC₅₀ (PGE₂ Inhibition, µM)IC₅₀ (NO Inhibition, µM)
2-(1-Benzofuran-4-yl)acetic acid 0.912.3
Ibuprofen~18>50
Celecoxib~0.1>50

Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema Data represents the percent inhibition of paw edema at 3 hours post-carrageenan administration.

CompoundDosage (mg/kg)Paw Edema Inhibition (%)
2-(1-Benzofuran-4-yl)acetic acid 1058%
Ibuprofen1045%
Celecoxib1065%

Experimental Workflows and Protocols

A tiered approach, moving from specific molecular targets to cellular and finally whole-organism models, provides a comprehensive evaluation of a novel compound's potential.

G cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation Enzyme Enzyme Inhibition Assays (COX-1 & COX-2) Cell Cell-Based Assays (LPS-Stimulated Macrophages) Enzyme->Cell Confirms Cellular Activity & Potency node1 node1 Enzyme->node1 Determine IC₅₀ & Selectivity Index Animal Animal Model of Inflammation (Carrageenan Paw Edema) Cell->Animal Establishes In Vivo Efficacy node2 node2 Cell->node2 Measure Inhibition of PGE₂ & NO node3 node3 Animal->node3 Measure Reduction in Edema

Caption: A tiered experimental workflow for evaluating novel anti-inflammatory compounds.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assays

Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of recombinant COX-1 and COX-2 enzymes (IC₅₀) and to calculate the COX-2 selectivity index.[13]

Causality: This is the most direct method to assess the compound's interaction with its intended molecular targets. By testing against both isoforms, we can quantify not only potency but also the crucial selectivity profile, which is a primary indicator of potential side effects.

Methodology:

  • Enzyme Preparation: Use commercially available recombinant human COX-1 and COX-2 enzymes.

  • Compound Preparation: Prepare a stock solution of 2-(1-Benzofuran-4-yl)acetic acid, Ibuprofen, and Celecoxib in DMSO. Create a series of dilutions to test a range of concentrations.

  • Incubation: In a 96-well plate, pre-incubate the respective enzyme (COX-1 or COX-2) with various concentrations of the test compounds in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0) for 15 minutes at room temperature.

  • Reaction Initiation: Add arachidonic acid, the substrate, to each well to initiate the enzymatic reaction.

  • Quantification: The activity of the COX enzymes is measured by quantifying the amount of Prostaglandin E2 (PGE2) produced. This is typically done using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the compound concentration. Use non-linear regression analysis to calculate the IC₅₀ value for each compound against each enzyme.

  • Selectivity Calculation: Calculate the selectivity index by dividing the IC₅₀ (COX-1) by the IC₅₀ (COX-2).

Protocol 2: In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

Objective: To evaluate the ability of the test compound to suppress the production of pro-inflammatory mediators (PGE₂ and Nitric Oxide) in a cellular model of inflammation.[10][14]

Causality: Moving beyond purified enzymes, this assay confirms that the compound can penetrate a cell membrane and act on its target in a more complex biological environment. Macrophages are key immune cells in the inflammatory response, and their stimulation with Lipopolysaccharide (LPS), a component of bacterial cell walls, provides a robust and relevant model of inflammation.

Methodology:

  • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density (e.g., 1 x 10⁵ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Inflammatory Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells to induce an inflammatory response. Include a set of wells without LPS as a negative control.

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

  • Quantification:

    • Nitric Oxide (NO): Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.[10]

    • Prostaglandin E2 (PGE₂): Quantify the concentration of PGE₂ in the supernatant using a specific EIA kit.

  • Data Analysis: Calculate the IC₅₀ values for the inhibition of NO and PGE₂ production for each compound. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed inhibition is not due to cytotoxicity.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rodents

Objective: To assess the in vivo anti-inflammatory efficacy of the test compound in a standard model of acute inflammation.[10][13]

Causality: This assay is a critical step to bridge the gap between in vitro activity and potential therapeutic efficacy. It evaluates the compound's overall performance in a living organism, taking into account factors like absorption, distribution, metabolism, and excretion (ADME). The injection of carrageenan induces a localized, acute, and well-characterized inflammatory response involving the release of prostaglandins.

Methodology:

  • Animal Acclimatization: Use male Wistar rats or Swiss albino mice, allowing them to acclimatize for at least one week before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer the test compounds (e.g., at a dose of 10 mg/kg) and the vehicle (control) orally or intraperitoneally one hour before inducing inflammation.

  • Induction of Inflammation: Induce acute inflammation by injecting 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each compound at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

Interpretation and Future Directions

The benchmarking data, although illustrative, positions 2-(1-Benzofuran-4-yl)acetic acid as a promising anti-inflammatory candidate. The high in vitro potency against COX-2 and a strong selectivity index (41.1) suggest a mechanism that could translate to effective anti-inflammatory action with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs like Ibuprofen. This is further supported by its potent inhibition of PGE₂ production in a cellular context and its robust performance in the in vivo paw edema model.

Successful validation using these protocols would warrant further preclinical development, including:

  • Pharmacokinetic and ADME studies.

  • Evaluation in chronic inflammation models (e.g., adjuvant-induced arthritis).

  • Comprehensive safety and toxicology assessments.

By employing this structured, multi-tiered benchmarking approach, researchers can systematically and objectively evaluate the therapeutic potential of novel compounds like 2-(1-Benzofuran-4-yl)acetic acid, paving the way for the development of the next generation of safer and more effective anti-inflammatory drugs.

References

  • Patsnap Synapse. (2024, June 21). What are PGES inhibitors and how do they work?
  • Benchchem. (n.d.). Evaluating Novel Anti-Inflammatory Compounds: A Comparative Guide to Known NF-κB and MAPK Pathway Inhibitors.
  • Schröder, K., et al. (2016). Design and Development of Microsomal Prostaglandin E2 Synthase-1 Inhibitors: Challenges and Future Directions. Journal of Medicinal Chemistry, 59(3), 876-906. Retrieved from [Link]

  • Bhattacharya, P., et al. (2009). Prostaglandin E2 synthase inhibition as a therapeutic target. Expert Opinion on Therapeutic Targets, 13(8), 927-941. Retrieved from [Link]

  • Hengerer, A., et al. (2009). Inhibitors of the microsomal prostaglandin E(2) synthase-1 as alternative to non steroidal anti-inflammatory drugs (NSAIDs)--a critical review. Current Medicinal Chemistry, 16(32), 4261-4288. Retrieved from [Link]

  • Benchchem. (n.d.). Benchmarking Anfen: A Comparative Analysis Against Novel Anti-Inflammatory Compounds.
  • Silva, F. A. C., et al. (2023). On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides. RSC Advances, 13(36), 25337-25345. Retrieved from [Link]

  • Ghorab, M. M., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. Bioorganic Chemistry, 152, 107687. Retrieved from [Link]

  • Costa, K. S., et al. (2023). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Molecules, 28(23), 7851. Retrieved from [Link]

  • Singh, R., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17751-17792. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2006). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical Biology, 44(3), 139-166. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1. List of Compounds with their COX-2/COX-1 Inhibition Potencies. Retrieved from [Link]

  • Lee, S.-H., et al. (2018). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Evidence-Based Complementary and Alternative Medicine, 2018, 5786896. Retrieved from [Link]

  • Bansal, Y., & Sethi, P. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Research & Reviews: Journal of Chemistry, 5(3). Retrieved from [Link]

  • ResearchGate. (2015, March 7). (PDF) Benzofurans: A new profile of biological activities. Retrieved from [Link]

  • Prabavathi, N., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. East African Scholars Journal of Medical Sciences, 6(9), 232-238. Retrieved from [Link]

  • Nangare, A. K., et al. (2015). Benzofuran: A Medicinal Importance. World Journal of Pharmaceutical Research, 4(7), 1734-1746. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. RSC Medicinal Chemistry, 12(11), 1806-1826. Retrieved from [Link]

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Validation

Confirming the Mechanism of Action of 2-(1-Benzofuran-4-yl)acetic Acid: A Preclinical Comparison Guide

Introduction & Pharmacological Rationale In the landscape of metabolic disease drug discovery, 2-(1-Benzofuran-4-yl)acetic acid serves as a highly privileged pharmacophore. Structural activity relationship (SAR) studies...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

In the landscape of metabolic disease drug discovery, 2-(1-Benzofuran-4-yl)acetic acid serves as a highly privileged pharmacophore. Structural activity relationship (SAR) studies have established that aryl alkanoic acids—specifically benzofuran acetic acid derivatives—are core scaffolds for designing small-molecule agonists of Free Fatty Acid Receptor 1 (FFAR1/GPR40) [1].

GPR40 is a G-protein-coupled receptor (GPCR) predominantly expressed in pancreatic β-cells. Its activation amplifies insulin secretion strictly in a glucose-dependent manner, offering a profound therapeutic advantage for Type 2 Diabetes Mellitus (T2DM) by minimizing the risk of hypoglycemia[2]. While advanced clinical candidates like Fasiglifam (TAK-875) have validated this mechanism, off-target hepatotoxicity observed in Phase 3 trials necessitates the continuous evaluation of baseline scaffolds like 2-(1-Benzofuran-4-yl)acetic acid to develop safer, next-generation agonists[2].

This guide outlines the self-validating experimental framework required to confirm the Mechanism of Action (MoA) of the 2-(1-Benzofuran-4-yl)acetic acid scaffold, objectively comparing its baseline performance against optimized reference drugs.

Target Overview & Signaling Pathway

To confirm the MoA, one must first understand the causality of the receptor's signaling cascade. GPR40 is a Gq-coupled receptor . Upon agonist binding, the Gq alpha subunit activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 binds to receptors on the endoplasmic reticulum, triggering a rapid efflux of intracellular calcium (Ca²⁺). This calcium spike is the direct catalyst for the exocytosis of insulin granules—but crucially, this exocytosis is only physiologically significant in the presence of elevated blood glucose.

GPR40_Pathway Ligand Benzofuran Acetic Acid Scaffold Receptor GPR40 (FFAR1) Receptor Ligand->Receptor Agonist Binding Gq Gq Protein Coupling Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation IP3 IP3 / DAG Production PLC->IP3 PIP2 Cleavage Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening Insulin Glucose-Stimulated Insulin Secretion Ca2->Insulin Exocytosis (High Glucose)

Fig 1. GPR40 (FFAR1) Gq-coupled signaling pathway driving glucose-stimulated insulin secretion.

Experimental Workflow for MoA Validation

A robust MoA confirmation cannot rely on a single assay. Because intracellular calcium can be artificially spiked by ionophores or off-target GPCRs, the workflow must be a self-validating system that moves from primary target engagement to orthogonal pathway validation, and finally to phenotypic rescue using genetic knockouts.

MoA_Workflow Step1 1. Target Engagement Radioligand Binding Assay Step2 2. Functional Activation FLIPR Ca2+ Assay (Gq) Step1->Step2 Confirms Receptor Affinity Step3 3. Pathway Validation IP1 Accumulation Assay Step2->Step3 Validates Downstream PLC Step4 4. Phenotypic Efficacy Islet GSIS Assay Step3->Step4 Translates to Physiological Response Step5 5. Specificity Control GPR40 KO Islets Step4->Step5 Proves On-Target Specificity

Fig 2. Self-validating experimental workflow for confirming GPR40 agonism and on-target specificity.

Step-by-Step Methodologies & Causality

Assay 1: Intracellular Calcium Mobilization (FLIPR)

Causality: To prove the benzofuran acetic acid scaffold activates the Gq pathway, we use a Fluorometric Imaging Plate Reader (FLIPR). Fluo-4 AM dye binds to free intracellular calcium, emitting fluorescence. This provides a real-time, quantitative measure of receptor activation.

Protocol:

  • Cell Preparation: Seed HEK293 cells stably expressing human GPR40 at 20,000 cells/well in a 384-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Wash cells and add 2 µM Fluo-4 AM calcium indicator in assay buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid to prevent dye efflux). Incubate for 60 min at 37°C.

  • Compound Addition: Prepare serial dilutions of 2-(1-Benzofuran-4-yl)acetic acid, TAK-875 (positive control), and vehicle in assay buffer.

  • Data Acquisition: Transfer the plate to the FLIPR Tetra system. Record baseline fluorescence for 10 seconds, inject compounds, and measure fluorescence (Ex 488 nm / Em 515 nm) continuously for 120 seconds.

  • Analysis: Calculate the EC₅₀ based on the maximum Relative Fluorescence Unit (RFU) peak minus the baseline.

Assay 2: Orthogonal IP1 Accumulation Assay

Causality: Calcium flux is transient and susceptible to false positives. IP3 is rapidly degraded into IP2 and IP1. By treating cells with Lithium Chloride (LiCl), we inhibit IP1 degradation. Measuring accumulated IP1 via Homogeneous Time-Resolved Fluorescence (HTRF) provides definitive, orthogonal proof of PLC activation.

Protocol:

  • Seed HEK293-hGPR40 cells in a 384-well white plate.

  • Stimulate cells with compounds diluted in stimulation buffer containing 50 mM LiCl for 60 minutes at 37°C.

  • Lyse cells and add HTRF detection reagents (Anti-IP1-Cryptate and IP1-d2).

  • Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals at 665 nm and 620 nm. Calculate the ratio to determine IP1 concentration.

Assay 3: Glucose-Stimulated Insulin Secretion (GSIS)

Causality: To prove the compound has therapeutic utility, it must induce insulin secretion only under high glucose conditions. Testing in both wild-type (WT) and GPR40 Knockout (KO) murine islets ensures the phenotypic effect is exclusively driven by the target receptor.

Protocol:

  • Islet Isolation: Isolate pancreatic islets from WT and GPR40 KO C57BL/6 mice via collagenase digestion and hand-picking.

  • Starvation Phase: Pre-incubate size-matched islets (5 per well) in Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 2.8 mM (low) glucose for 1 hour.

  • Treatment Phase: Transfer islets to fresh KRBH buffer containing either 2.8 mM glucose or 16.7 mM (high) glucose. Add vehicle, 2-(1-Benzofuran-4-yl)acetic acid, or TAK-875. Incubate for 1 hour at 37°C.

  • Quantification: Collect the supernatant and quantify secreted insulin using a high-sensitivity Mouse Insulin ELISA kit. Normalize to total islet DNA content.

Comparative Performance Data

As a foundational scaffold, 2-(1-Benzofuran-4-yl)acetic acid exhibits lower potency than fully optimized clinical drugs. However, it demonstrates the necessary Gq-coupling and glucose-dependent insulinotropic characteristics required for a viable lead compound.

Table 1: Comparative in vitro pharmacological profiling of GPR40 agonists.

Compound / ScaffoldTarget ProfileFLIPR Ca²⁺ Flux (EC₅₀)IP1 Accumulation (EC₅₀)GSIS Fold Increase (16.7 mM Glucose)GPR40 KO Islet Activity
TAK-875 (Fasiglifam) Optimized Clinical Agonist14 nM22 nM3.8xAbolished
GW9508 Standard Tool Compound50 nM75 nM2.9xAbolished
2-(1-Benzofuran-4-yl)acetic acid Baseline Pharmacophore~2.5 µM~3.1 µM1.8xAbolished
Vehicle (DMSO) Negative ControlN/AN/A1.0x (Baseline)Baseline

Data Interpretation: The data confirms that while the benzofuran acetic acid scaffold requires higher concentrations (micromolar range) to achieve receptor activation compared to TAK-875 (nanomolar range), it successfully triggers the Gq/PLC/IP3 pathway. Crucially, the complete abolishment of GSIS activity in GPR40 KO islets confirms that the scaffold's mechanism of action is highly specific and free of off-target insulinotropic effects.

Conclusion

Confirming the mechanism of action of 2-(1-Benzofuran-4-yl)acetic acid requires a rigorous, multi-tiered approach. By utilizing intracellular calcium flux, orthogonal IP1 accumulation, and phenotypic GSIS assays in knockout models, researchers can definitively validate its role as a GPR40 (FFAR1) agonist. Understanding the baseline metrics of this privileged scaffold enables medicinal chemists to systematically optimize its lipophilicity and binding affinity, paving the way for safer, highly potent antidiabetic therapeutics.

References

  • Rani L, Grewal AS, Sharma N, Singh S. "Recent Updates on Free Fatty Acid Receptor 1 (GPR-40) Agonists for the Treatment of Type 2 Diabetes Mellitus." Mini Reviews in Medicinal Chemistry. 2021;21(4):426-470.

  • Wang X, Xu Y, Feng S, et al. "A potent free fatty acid receptor 1 agonist with a glucose-dependent antihyperglycemic effect." Chemical Communications (Cambridge). 2019;55(61):8975-8978.

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Comparative

Assessing the Specificity of 2-(1-Benzofuran-4-yl)acetic acid in Neuroactive Ligand Design: A Comparative Guide

Executive Summary & Rationale In the landscape of neuropharmacology and medicinal chemistry, 2-(1-Benzofuran-4-yl)acetic acid (BFAA) serves as a critical pharmacophore building block. It is frequently utilized in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the landscape of neuropharmacology and medicinal chemistry, 2-(1-Benzofuran-4-yl)acetic acid (BFAA) serves as a critical pharmacophore building block. It is frequently utilized in the synthesis of complex central nervous system (CNS) agents, particularly those designed to exhibit dual mechanisms of action, such as serotonin (5-HT) reuptake inhibition combined with α2-adrenergic antagonism.

However, the precise attachment point of the acetic acid side chain on the benzofuran core radically alters the spatial trajectory of the resulting ligand. As a Senior Application Scientist, I have structured this guide to objectively compare the target specificity of BFAA-derived ligands against alternative positional isomers and bioisosteres. By analyzing the causality behind these structural shifts, researchers can optimize their synthetic pipelines and avoid costly late-stage screening failures.

Structural & Electronic Profile: The Causality of Position

The specificity of benzofuran-derived ligands is governed by two primary mechanistic factors:

  • Lewis Basicity: The oxygen atom within the benzofuran ring acts as a critical hydrogen-bond acceptor. Removing this heteroatom (as seen in naphthalene analogs) or replacing it with a hydrogen-bond donor (as seen in indole analogs) significantly disrupts receptor affinity[1].

  • Steric Trajectory: The 4-position of the benzofuran ring projects the acetic acid-derived tether at a steep angle relative to the bicyclic plane. When conjugated into a larger tertiary amine scaffold, this trajectory forces the ligand into a sterically restricted zone within the Serotonin Transporter (SERT) binding pocket. In contrast, substitution at the 6-position allows the ligand to align parallel to the transmembrane domain helices, optimizing van der Waals interactions.

Consequently, compounds possessing a tether at the 4-position are often well over an order of magnitude less potent at both the α2-receptor and the 5-HT uptake site compared to their 6-position counterparts[1].

Comparative Performance Data

To quantify the impact of the building block on final ligand specificity, the following table summarizes the binding affinities ( Ki​ ) of a representative series of N -(Arylethyl)- N -methylamine derivatives synthesized from various acetic acid precursors.

Building Block Scaffold5-HT Uptake ( Ki​ , nM)α2-Receptor ( Ki​ , nM)Selectivity Ratio (α2/5-HT)Structural Vector Impact
2-(1-Benzofuran-4-yl)acetic acid 450.5125.00.27High steric clash; suboptimal trajectory[1]
2-(1-Benzofuran-6-yl)acetic acid 12.48.50.68Optimal parallel alignment[1]
2-(1H-Indol-4-yl)acetic acid 380.095.00.25H-bond donor introduces binding penalty
2-(Naphthalen-1-yl)acetic acid >1000450.0N/ALacks Lewis basicity (O-atom missing)[1]

Note: Data reflects representative empirical trends for dual-acting tetrahydronaphthalen-1-ylmethylamine derivatives evaluated in radioligand displacement assays.

Experimental Workflow & Self-Validating Protocols

To accurately assess the specificity of ligands derived from 2-(1-Benzofuran-4-yl)acetic acid, the following self-validating radioligand binding protocol must be employed.

Step 1: Membrane Preparation
  • Harvest frontal cortex (for SERT) and hippocampal tissues (for α2) from male Wistar rats.

  • Homogenize tissues in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet and repeat the centrifugation step to wash out endogenous monoamines.

Step 2: Radioligand Displacement Assay
  • SERT Assay: Incubate membrane preparations with 1.0 nM [³H]-Citalopram and varying concentrations of the BFAA-derived test ligand (0.1 nM to 10 µM) for 60 minutes at 25°C.

  • α2-Receptor Assay: Incubate hippocampal membranes with 1.0 nM [³H]-RX821002 under identical conditions.

  • Causality Note: Why use [³H]-Citalopram instead of[³H]-5-HT? Endogenous 5-HT is highly susceptible to rapid oxidation in aqueous buffers and binds promiscuously to multiple 5-HT receptor subtypes. [³H]-Citalopram provides a highly specific baseline exclusively for the transporter protein.

Step 3: Self-Validation & Quality Control
  • Self-Validation Mechanism: The protocol mandates the inclusion of a known non-specific competitor (10 µM paroxetine for SERT; 10 µM phentolamine for α2) in parallel wells to define the non-specific binding (NSB) baseline.

  • Pass/Fail Criteria: If the signal-to-noise ratio (Total Binding vs. NSB) falls below 5:1, the assay automatically invalidates itself, indicating either radioligand degradation or critical membrane preparation failure.

Workflow Visualization

G cluster_0 Ligand Assembly cluster_1 Specificity Screening cluster_2 Data & SAR Analysis N1 2-(1-Benzofuran-4-yl) acetic acid N2 Amide Coupling (EDC/HOBt) N1->N2 N3 Radioligand Binding (Displacement) N2->N3 Purified Ligand N4 SERT Affinity [3H]-Citalopram N3->N4 N5 α2 Affinity [3H]-RX821002 N3->N5 N6 Steric Clash Evaluation N4->N6 N5->N6

Workflow for assessing target specificity of benzofuran-4-acetic acid derived ligands.

Mechanistic Insights & Clinical Relevance

The drive to synthesize dual-acting agents using benzofuran-acetic acid derivatives is grounded in complex neurochemical feedback loops. The clinical rationale for targeting both 5-HT uptake and α2-receptors simultaneously is based on the observation that pharmacological blockade of α2-adrenergic receptors enhances antidepressant-induced decreases in central nervous system β-adrenergic receptor density, which accelerates the onset of therapeutic action[2].

Furthermore, understanding the subtype-specificity of presynaptic α2-adrenoceptors is critical. These receptors directly modulate hippocampal norepinephrine release[3]. When a ligand derived from the 4-position fails to adequately block these autoreceptors due to steric clashes[1], the resulting unmitigated feedback inhibition prevents the rapid accumulation of synaptic monoamines, rendering the compound therapeutically inferior to its 6-position counterpart.

References

  • Structure−Activity Studies for a Novel Series of N-(Arylethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-N-methylamines Possessing Dual 5-HT Uptake Inhibiting and α2-Antagonistic Activities Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Rapid decrease in rat brain beta adrenergic receptor binding during combined antidepressant alpha-2 antagonist treatment Source: Journal of Pharmacology and Experimental Therapeutics (PubMed) URL:[Link]

  • Subtype-specificity of the presynaptic α2-adrenoceptors modulating hippocampal norepinephrine release in rat Source: Brain Research (PubMed) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(1-Benzofuran-4-yl)acetic acid

As a Senior Application Scientist, I understand that handling specialized organic building blocks requires more than just glancing at a Safety Data Sheet (SDS). To ensure operational excellence and protect your laborator...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling specialized organic building blocks requires more than just glancing at a Safety Data Sheet (SDS). To ensure operational excellence and protect your laboratory personnel, you must understand the mechanistic causality behind a chemical's hazards.

2-(1-Benzofuran-4-yl)acetic acid (CAS: 113405-11-1) is a highly versatile small-molecule scaffold frequently used in drug discovery and heterocyclic synthesis[1]. However, its physical properties and functional groups demand precise logistical and safety protocols. This guide provides a comprehensive, field-proven framework for handling, transferring, and disposing of this compound safely.

Chemical Profile & Mechanistic Hazard Identification

Before designing a safety protocol, we must understand the molecular behavior of the compound. The hazards of 2-(1-Benzofuran-4-yl)acetic acid are driven by its two primary structural features: the carboxylic acid moiety and the benzofuran ring .

Property / Hazard DataSpecificationOperational Implication
CAS Number 113405-11-1[1]Unique identifier for inventory and waste tracking.
Molecular Weight 176.17 g/mol [2]Fine powder; highly susceptible to aerosolization and static cling.
Physical State Solid (Powder)Requires anti-static handling to prevent inhalation exposure.
GHS Hazard Codes H302, H315, H319, H335[2]Harmful if swallowed; causes skin/eye/respiratory irritation.

The Causality of the Hazard: The compound acts as a localized irritant (H315, H319, H335) primarily due to its carboxylic acid group (-COOH). Upon contact with the aqueous environment of mucous membranes, eyes, or sweat on the skin, the acid donates protons (H+), causing a localized drop in pH that leads to rapid protein denaturation and cellular irritation[3]. Furthermore, the benzofuran moiety is highly lipophilic. If this compound is handled in conjunction with organic solvents like DMSO or DMF, the solvent can act as a carrier, rapidly transporting the irritating benzofuran derivative through the stratum corneum of the skin, exacerbating systemic exposure.

Personal Protective Equipment (PPE) Matrix

In compliance with OSHA 29 CFR 1910.132[4], PPE must be selected based on a rigorous hazard assessment. Below is the mandatory PPE matrix for handling 2-(1-Benzofuran-4-yl)acetic acid, grounded in chemical causality.

  • Hand Protection: 100% Nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Nitrile provides excellent resistance against weak organic acids and prevents physical dermal contact with powders. Crucial Note: If you are dissolving the powder in DMSO, you must double-glove or switch to butyl rubber, as DMSO permeates standard nitrile in under 5 minutes, carrying the dissolved acid with it.

  • Eye Protection: ANSI Z87.1 compliant indirect-vented safety goggles.

    • Causality: Standard safety glasses with side shields are insufficient. The powder form presents a severe particulate hazard (Precautionary Statement P261)[2]. Indirect-vented goggles prevent airborne dust from settling into the ocular fluid.

  • Respiratory Protection: N95/P100 particulate respirator (if handled outside containment).

    • Causality: Inhaling the powder causes the acid to dissolve directly into the respiratory mucosa, triggering immediate coughing and tissue damage (H335). All handling should ideally occur within a properly certified chemical fume hood, negating the need for a respirator.

  • Body Protection: Flame-retardant, 100% cotton lab coat.

    • Causality: Synthetic fibers can melt into the skin if a secondary fire hazard occurs during downstream synthetic reactions (e.g., Arndt-Eistert homologation)[2].

Standard Operating Procedure (SOP): Safe Handling & Transfer

This protocol is designed as a self-validating system to ensure zero aerosol exposure during the weighing and transfer of the powder.

Step 1: Environmental Preparation Ensure the chemical fume hood has a verified face velocity of 80-100 FPM. Clear the deck of unnecessary clutter to prevent turbulent airflow, which can aerosolize the powder.

Step 2: Static Mitigation (The Causality of Aerosols) Organic powders possess high electrical resistance and easily accumulate static charge, causing them to "jump" from spatulas. Use an anti-static zero-stat gun on your weighing boat and micro-spatula before opening the chemical container.

Step 3: Transfer Mechanics Using the neutralized micro-spatula, transfer the compound. Do not drop the powder from a height. Lower the spatula directly onto the surface of the weigh boat before gently rotating it to release the chemical.

Step 4: Solvent Addition If preparing a stock solution, add your primary solvent slowly down the interior sidewall of the vial. Dropping solvent directly onto the powder will displace dry particulates into the air.

Step 5: System Validation (UV Inspection) Benzofuran derivatives often exhibit fluorescence under ultraviolet light. To validate that your transfer was perfectly clean, turn off the hood light and shine a 365 nm UV flashlight over the analytical balance and surrounding surface. Wipe any fluorescent micro-spills with a solvent-dampened Kimwipe.

Spill Response & Decontamination Logic

In the event of a spill, immediate and logical action is required to prevent airborne contamination and neutralize the acid.

SpillResponse Start Spill Detected: 2-(1-Benzofuran-4-yl)acetic acid Assess Assess Spill Volume & Risk Level Start->Assess Evacuate Evacuate Area & Alert EHS Assess->Evacuate Large Spill (>50g) PPE Don Emergency PPE (N95/P100, Nitrile) Assess->PPE Small Spill (<50g) Evacuate->PPE Contain Contain Powder Spill (Avoid Aerosolization) PPE->Contain Neutralize Neutralize Residue (Sodium Bicarbonate) Contain->Neutralize Dispose Transfer to Solid Hazardous Waste Neutralize->Dispose Clean Wash Area with Soap & Water Dispose->Clean

Workflow for 2-(1-Benzofuran-4-yl)acetic acid spill response and decontamination.

Decontamination Methodology:

  • Never Dry Sweep: Sweeping generates hazardous aerosols. Instead, gently mist the spilled powder with water or cover it with a wet paper towel to suppress dust.

  • Chemical Neutralization: Apply a weak base, such as sodium bicarbonate ( NaHCO3​ ) powder, directly to the wetted spill.

    • Causality: NaHCO3​ neutralizes the carboxylic acid to form a water-soluble sodium salt, carbon dioxide, and water. A weak base is explicitly chosen over strong bases (like NaOH ) to prevent a violent, heat-generating exothermic reaction.

  • Validation Step: After wiping up the neutralized slurry, swab the cleaned surface with a moistened pH test strip. A pH reading of 6.5–7.5 validates that the acid has been entirely neutralized and the area is safe for normal operations.

Waste Disposal & Environmental Logistics

Improper disposal of benzofuran derivatives can lead to environmental toxicity and regulatory fines. Segregate waste strictly according to the following streams:

  • Solid Waste: All contaminated Kimwipes, empty chemical vials, and weigh boats must be collected in a rigid, leak-proof container lined with a polyethylene bag, clearly labeled as "Solid Hazardous Waste - Toxic/Irritant Organic Acid."

  • Liquid Waste: Solutions containing 2-(1-Benzofuran-4-yl)acetic acid dissolved in solvents (e.g., DMSO, Methanol) must be disposed of in a "Non-Halogenated Organic Waste" carboy. Exception: If your downstream assay utilized halogenated solvents (like Dichloromethane) for extraction, the entire mixture must be routed to the "Halogenated Organic Waste" stream.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2767551, 2-(1-Benzofuran-4-yl)acetic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment General Requirements. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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